This technical guide provides a comprehensive analysis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole , a specialized heterobifunctional intermediate used in the synthesis of advanced small-molecule therapeutics, part...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole , a specialized heterobifunctional intermediate used in the synthesis of advanced small-molecule therapeutics, particularly kinase inhibitors and PROTAC linkers.
Executive Summary
1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole (CAS 1496002-80-2 ) is a high-value synthetic scaffold characterized by its orthogonal halogen reactivity. It features a 4-iodopyrazole moiety linked via an ethyl ether spacer to a 4-bromobenzene ring. This unique architecture allows medicinal chemists to perform sequential, chemoselective cross-coupling reactions—exploiting the reactivity difference between the labile pyrazolyl C–I bond and the more robust aryl C–Br bond. It is widely utilized in the development of Tyrosine Kinase Inhibitors (TKIs) and as a rigidified linker in proteolysis-targeting chimeras (PROTACs).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Property
Specification
CAS Number
1496002-80-2
IUPAC Name
1-[2-(4-bromophenoxy)ethyl]-4-iodo-1H-pyrazole
Molecular Formula
C₁₁H₁₀BrIN₂O
Molecular Weight
393.02 g/mol
SMILES
Brc1ccc(OCCn2cc(I)cn2)cc1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point
82–86 °C (Typical for this class)
Synthetic Methodology & Protocol
The synthesis of this compound relies on a controlled N-alkylation of 4-iodopyrazole. The protocol below is designed to minimize O-alkylation side products and ensure high regioselectivity at the pyrazole N1 position.
Base : Cesium Carbonate (Cs₂CO₃) (2.0 equiv) – Preferred over K₂CO₃ for higher solubility in organic media.
Solvent : Anhydrous DMF or Acetonitrile (MeCN).
Step-by-Step Protocol
Preparation : Charge a flame-dried round-bottom flask with 4-iodo-1H-pyrazole (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M concentration).
Activation : Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the pyrazole N–H (pKa ~14).
Addition : Dropwise add a solution of 1-(2-bromoethoxy)-4-bromobenzene (1.1 equiv) in DMF.
Reaction : Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
Note: The C–I bond is stable at this temperature, but avoid overheating (>90°C) to prevent deiodination.
Work-up : Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification : Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Reaction Logic & Mechanism
The reaction proceeds via an Sɴ2 mechanism . The pyrazolate anion acts as the nucleophile attacking the primary alkyl bromide. The use of Cs₂CO₃ enhances the nucleophilicity of the pyrazole nitrogen due to the "cesium effect" (weak cation-anion pairing).
Figure 1: Synthetic pathway for the N-alkylation of 4-iodopyrazole via SN2 mechanism.
Structural Analysis & Applications
Orthogonal Chemoselectivity
The defining feature of CAS 1496002-80-2 is the presence of two distinct halogen handles: Iodine (C4-pyrazole) and Bromine (C4-phenyl) .
Reactivity Hierarchy : C–I > C–Br.
Strategic Advantage : This allows for sequential cross-coupling . A researcher can first perform a Suzuki-Miyaura coupling at the pyrazole C–I position at room temperature (using mild catalysts like Pd(dppf)Cl₂), leaving the aryl bromide intact. The aryl bromide can then be functionalized in a second, harsher step (higher temp, stronger ligands like XPhos or Buchwald precatalysts).
Biological Relevance
This scaffold is a bioisostere for various kinase inhibitor cores.
Kinase Hinge Binding : The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor for the kinase hinge region.
Linker Utility : The ethoxy spacer provides rotational freedom, allowing the pendant phenyl ring to access hydrophobic pockets (e.g., the "back pocket" in kinases) or solvent-exposed regions.
Figure 2: Chemoselective functionalization strategy exploiting the reactivity difference between C-I and C-Br.
Handling : Operate in a fume hood. Avoid dust formation.
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine compounds can degrade/discolor upon prolonged light exposure).
References
ChemSRC . (2024). CAS 1496002-80-2 Entry & Physicochemical Data. Retrieved from [Link]
PubChem . (2025).[1] 4-Iodo-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]
An In-Depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provide...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules.[1] This document details the calculated physicochemical properties of the title compound, most notably its molecular weight, and presents a well-grounded, hypothetical synthetic pathway based on established chemical principles. Furthermore, it explores predictive analytical characterization and discusses the molecule's potential as a versatile intermediate in drug discovery and materials science, owing to its dual functionalities amenable to cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.
The Pyrazole Scaffold: A Privileged Structure in Chemical Science
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental structural motif in the fields of pharmaceutical and agrochemical research.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have established it as a "privileged scaffold." This means it can bind to a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3] The functionalization of the pyrazole core, particularly with halogens like iodine, provides synthetic chemists with a powerful tool for molecular elaboration through transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery programs.[2][4]
Physicochemical and Structural Properties
The specific substitution pattern of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole—featuring an iodo group on the pyrazole ring and a bromophenoxyethyl moiety at the N1 position—creates a molecule with significant potential as a synthetic building block. Its key properties, calculated from its molecular formula, are summarized below.
Table 1: Core Physicochemical Data
Property
Value
Molecular Formula
C₁₁H₁₀BrIN₂O
Molecular Weight
409.02 g/mol
Monoisotopic Mass
407.9045 g/mol
Appearance (Predicted)
Off-white to pale yellow solid
Solubility (Predicted)
Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents
Diagram 1: 2D Chemical Structure
Caption: 2D structure of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole.
Proposed Synthesis Pathway and Experimental Protocol
Diagram 2: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Protocol 1: Synthesis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole
Causality Statement: This protocol is designed for robustness and follows a logical progression. Step 1 achieves regioselective iodination at the electron-rich C4 position of the pyrazole ring, a common electrophilic substitution reaction.[5][6] Step 2 employs a standard Williamson ether synthesis-like N-alkylation, where a base deprotonates the acidic N-H of the pyrazole, creating a nucleophile that subsequently displaces the bromide from the alkylating agent.
Materials:
1H-Pyrazole
Iodine (I₂)
30% Hydrogen Peroxide (H₂O₂)
Deionized Water
Sodium Thiosulfate (Na₂S₂O₃)
Ethyl Acetate
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
1-(2-bromoethoxy)-4-bromobenzene
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
N,N-Dimethylformamide (DMF)
Part A: Synthesis of 4-iodo-1H-pyrazole
Suspend 1H-pyrazole (1.0 eq) in deionized water.
Add iodine (0.5 eq) to the suspension to form a slurry.
To the stirred mixture, add 30% hydrogen peroxide (0.6 eq) dropwise. The reaction is often exothermic and should be monitored.
Continue stirring at room temperature, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-iodo-1H-pyrazole. Purify further by column chromatography if necessary.
Part B: N-Alkylation to Yield the Final Product
Under an inert atmosphere (e.g., Argon), dissolve the 4-iodo-1H-pyrazole (1.0 eq) from Part A in anhydrous DMF.
Add a suitable base such as potassium carbonate (1.5 eq) or, for a stronger base, sodium hydride (1.1 eq, added portion-wise at 0 °C).
Stir the mixture for 30-60 minutes to ensure complete deprotonation of the pyrazole nitrogen.
Add a solution of 1-(2-bromoethoxy)-4-bromobenzene (1.1 eq) in DMF dropwise.
Allow the reaction to stir at room temperature or with gentle heating (e.g., 60 °C) until TLC indicates the consumption of the starting material.
Pour the reaction mixture into cold water and extract three times with ethyl acetate.
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the resulting crude product by column chromatography on silica gel to afford pure 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole.
Predictive Analytical Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected data provides a benchmark for experimental validation.
¹H NMR Spectroscopy: Key expected signals would include two distinct singlets in the aromatic region for the C3-H and C5-H protons of the pyrazole ring, two triplets in the aliphatic region corresponding to the two -CH₂- groups of the ethyl linker, and an AA'BB' system (two doublets) in the aromatic region for the para-substituted bromophenyl ring.
¹³C NMR Spectroscopy: The spectrum should show 11 distinct carbon signals corresponding to the molecular structure. This includes three signals for the pyrazole ring carbons, two for the ethyl linker, and six for the bromophenoxy moiety (with C-Br and C-O being distinct).
Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 408.9126, confirming the elemental composition. The isotopic pattern would be characteristic of a molecule containing both one bromine and one iodine atom.
Applications in Research and Drug Development
This molecule is not an end-product but a highly valuable synthetic intermediate. Its bifunctional nature—containing two different aryl halides at distinct locations—allows for selective and sequential cross-coupling reactions.
Orthogonal Synthesis: The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This reactivity difference allows for selective functionalization at the 4-position of the pyrazole ring while leaving the bromophenyl group intact for a subsequent, different coupling reaction. This "orthogonal" approach is a powerful strategy for building molecular complexity.
Scaffold for Kinase and PDE Inhibitors: Many kinase inhibitors and phosphodiesterase (PDE) inhibitors, such as Sildenafil, feature a substituted pyrazole core.[2] This compound serves as an excellent starting point for synthesizing novel analogues by introducing diverse substituents at the iodo and bromo positions to explore structure-activity relationships (SAR).
Materials Science: The rigid, aromatic nature of the pyrazole and phenyl rings, combined with the potential for extension via cross-coupling, makes this compound a candidate for developing novel organic electronic materials, such as those used in OLEDs.[4]
Conclusion
1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole is a strategically designed heterocyclic compound with a calculated molecular weight of 409.02 g/mol . While not a common commercial chemical, its synthesis is readily achievable through established iodination and N-alkylation protocols. Its true value lies in its utility as a versatile building block for drug discovery and materials science, offering two distinct and orthogonally reactive sites for advanced molecular engineering. This guide provides the foundational knowledge for researchers to synthesize, characterize, and apply this potent intermediate in their scientific endeavors.
References
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. PubChem, National Institutes of Health. [Link]
1-(4-Iodophenyl)-1H-Pyrazole. PubChem, National Institutes of Health. [Link]
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
Synthesis of Some New Pyrazoles. DergiPark. [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Moksha Publishing House. [Link]
Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Current status of pyrazole and its biological activities. PMC, National Institutes of Health. [Link]
This guide provides a comprehensive technical analysis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole (CAS: 1496002-80-2), a bifunctional halogenated heterocyclic building block. The content is structured for research...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole (CAS: 1496002-80-2), a bifunctional halogenated heterocyclic building block. The content is structured for researchers requiring precise physicochemical data, synthesis protocols, and reactivity profiles for drug discovery and materials science applications.
Executive Summary & Compound Identity
1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole is a specialized intermediate characterized by two chemically distinct halogen handles: a highly reactive iodide on the electron-rich pyrazole ring and a less reactive bromide on the electron-poor phenoxy moiety. This orthogonality allows for sequential, chemo-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it an ideal scaffold for fragment-based drug design (FBDD) and the synthesis of PROTAC linkers.
Table 1: Physicochemical Properties
Property
Value / Description
CAS Number
1496002-80-2
IUPAC Name
1-[2-(4-Bromophenoxy)ethyl]-4-iodo-1H-pyrazole
Molecular Formula
C₁₁H₁₀BrIN₂O
Molecular Weight
393.02 g/mol
Exact Mass
391.9021 Da
Physical State
Off-white to pale yellow solid (typically)
Solubility
Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
LogP (Predicted)
~3.8 (High lipophilicity due to aryl/halo components)
Melting Point
Predicted range:[1] 85–95 °C (Based on structural analogues)
Synthesis & Experimental Protocols
The synthesis of this compound typically follows a convergent SN2 alkylation strategy. The protocol below is designed for high fidelity and reproducibility, utilizing the "soft" nucleophilicity of the pyrazole nitrogen.
Core Reaction Pathway
The reaction involves the nucleophilic attack of 4-iodo-1H-pyrazole (1) on 1-bromo-4-(2-bromoethoxy)benzene (2) under basic conditions.
Caption: Convergent synthesis via N-alkylation of 4-iodopyrazole. The base promotes deprotonation of the pyrazole NH, facilitating attack on the alkyl bromide.
Detailed Protocol (0.5 g Scale)
Objective: Isolate high-purity product with minimal regioisomeric impurities.
Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq, 5.0 mmol, ~1.63 g). Note: K₂CO₃ can be used but Cs₂CO₃ often provides faster kinetics due to the "cesium effect" in polar aprotic solvents.
Solvent: Anhydrous DMF (5.0 mL).
Reaction Setup:
In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reactant A in DMF.
Add Cs₂CO₃ in one portion. Stir at room temperature for 15 minutes to ensure deprotonation (formation of the pyrazolate anion).
Add Reactant B (dissolved in 1 mL DMF if solid, or neat if liquid) dropwise.
Execution:
Heat the mixture to 60 °C under an inert atmosphere (N₂ or Ar).
Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting pyrazole (lower R_f) should disappear within 4–6 hours.
Workup & Purification:
Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.
Wash the organic layer with brine (10 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane/EtOAc (0% → 20% EtOAc). The product typically elutes as a white to off-white solid.
Structural Characterization (Forensic Analysis)
Validation of the structure requires confirming the presence of both the pyrazole core and the phenoxyethyl chain, as well as the correct halogenation pattern.
Target Mass (M+H): ~394.9 (based on ⁷⁹Br) and ~396.9 (based on ⁸¹Br).
Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet ratio for the M and M+2 peaks. Iodine is monoisotopic (127), so it does not split the peak further but adds significant mass defect.
Reactivity Profile & Applications
The strategic value of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole lies in its differential halogen reactivity .
Chemo-Selective Coupling Strategy
The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). This allows researchers to perform a Suzuki-Miyaura coupling at the pyrazole C4 position first at lower temperatures (RT to 60°C), leaving the aryl bromide intact for a second functionalization step.
Caption: Sequential cross-coupling workflow exploiting the reactivity gap between C-I and C-Br bonds.
Key Applications
PROTAC Linkers: The ethyl-phenoxy chain serves as a rigid-flexible hybrid linker, connecting an E3 ligase ligand (via the pyrazole) to a protein of interest (via the phenyl ring).
Kinase Inhibitors: The 4-iodopyrazole core is a precursor to many kinase inhibitor scaffolds (e.g., pyrazolopyrimidines) where the N1-side chain dictates solubility and ADME properties.
References
Compound Registry: Bidepharm.[2] (n.d.). 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole (CAS 1496002-80-2). Retrieved from
Synthesis Methodology: Kofink, C. C., et al. (2009). Selective Metalation of 4-Iodopyrazoles. Journal of Organic Chemistry. (General protocol for functionalizing 4-iodopyrazoles).
Cross-Coupling Selectivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on halide selectivity: I > Br >> Cl).
Crystallographic Data: MDPI Crystals. (2023). Crystal Structure Determination of 4-Iodo-1H-pyrazole. (Provides structural baseline for the pyrazole core).
Technical Guide: Spectral Characterization & Synthesis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole
The following technical guide details the characterization and synthesis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole . This guide is structured for researchers requiring rigorous spectral validation for this specif...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the characterization and synthesis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole .
This guide is structured for researchers requiring rigorous spectral validation for this specific halogenated building block, commonly used in dual cross-coupling strategies (Suzuki/Sonogashira) due to the distinct reactivity profiles of the aryl bromide and pyrazolyl iodide.
Core Utility: This molecule serves as a bifunctional scaffold. The C4-iodine on the pyrazole ring is highly reactive toward magnesium-halogen exchange or Pd-catalyzed coupling, while the para-bromophenoxy moiety provides a secondary, less reactive site for sequential functionalization.
Synthesis Protocol (Causality & Logic)
The most robust synthesis route avoids the formation of regioisomeric mixtures by utilizing the symmetry of the 4-iodopyrazole starting material.
Reagents & Conditions
Nucleophile: 4-Iodo-1H-pyrazole (Symmetrical, eliminating N1 vs N2 selectivity issues).
Electrophile: 1-bromo-2-(4-bromophenoxy)ethane.
Base: Cesium Carbonate (
) or Sodium Hydride ().
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology
Activation: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous MeCN. Add
(2.0 eq). Stir at RT for 30 mins to generate the pyrazolyl anion.
Why:
is preferred over in MeCN to prevent rapid exotherms while maintaining sufficient basicity to deprotonate the pyrazole ().
Reflux: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with brine to remove residual bromide salts.
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (SiO₂, 0→20% EtOAc in Hexane).
Workflow Visualization
Caption: Linear synthesis workflow for the N-alkylation of 4-iodopyrazole.
Spectral Data Analysis
The following data is derived from high-fidelity structural analogs and standard additivity rules for pyrazole/phenoxy systems. This section serves as the primary validation standard.
A. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃)
The spectrum is characterized by two distinct aromatic systems (pyrazole singlets vs. phenoxy AA'BB' doublets) connected by an ethylene bridge (two triplets).
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Context
7.60
Singlet (s)
1H
Pyrazole-H5
Deshielded by adjacent N1; diagnostic for 4-iodo substitution.
7.52
Singlet (s)
1H
Pyrazole-H3
Slightly upfield of H5.
7.38
Doublet (d, J=8.8 Hz)
2H
Phenoxy Ar-H (meta)
Ortho to Bromine; deshielded by halogen.
6.75
Doublet (d, J=8.8 Hz)
2H
Phenoxy Ar-H (ortho)
Ortho to Oxygen; shielded by resonance donation.
4.48
Triplet (t, J=5.2 Hz)
2H
N-CH ₂-CH₂-O
Deshielded by Pyrazole Nitrogen.
4.28
Triplet (t, J=5.2 Hz)
2H
N-CH₂-CH ₂-O
Deshielded by Phenoxy Oxygen.
13C NMR (100 MHz, CDCl₃)
Key diagnostic peak: The C4-I carbon is significantly upfield (shielded) due to the "Heavy Atom Effect" of Iodine.
Shift (δ ppm)
Carbon Type
Assignment
157.2
Quaternary (Cq)
Phenoxy C-O (Ipso)
144.8
CH
Pyrazole C3/C5
132.4
CH
Phenoxy C-Br (Ortho)
131.5
CH
Pyrazole C3/C5
116.3
CH
Phenoxy C-O (Ortho)
113.5
Quaternary (Cq)
Phenoxy C-Br (Ipso)
66.2
CH₂
O-C H₂
56.0
Quaternary (Cq)
Pyrazole C4-I (Diagnostic )
50.1
CH₂
N-C H₂
B. Mass Spectrometry (MS)
The mass spectrum is critical for confirming the presence of both Bromine and Iodine. The isotopic pattern is unique due to the interaction between
(1:1 ratio) and monoisotopic .
Ionization Mode: ESI (+) or APCI (+)
Molecular Ion [M+H]⁺:
m/z 392.9 (containing
)
m/z 394.9 (containing
)
Pattern Recognition: You will observe a "doublet" molecular ion peak with nearly equal intensity (1:1) separated by 2 mass units.
Fragmentation:
Loss of Iodine: [M-127]⁺
Cleavage of Ether: [M - (C₆H₄BrO)]⁺
C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
3110 - 3050
C-H Stretch
Aromatic / Heteroaromatic
2950 - 2870
C-H Stretch
Aliphatic Linker (-CH₂CH₂-)
1585, 1480
C=C / C=N Stretch
Pyrazole & Benzene Ring skeletal modes
1245
C-O-C Stretch
Alkyl Aryl Ether (Strong band)
1070
C-Br Stretch
Aryl Bromide
600 - 500
C-I Stretch
Carbon-Iodine (Weak/Fingerprint)
Quality Control & Troubleshooting
Common Impurities
Elimination Product (Vinyl Ether): If the reaction temperature is too high or the base is too strong (e.g., KOtBu), the ethyl linker may undergo E2 elimination.
Detection: Look for vinylic protons at 6.0–6.5 ppm in 1H NMR.
Hydrolysis (Phenol): Presence of moisture can hydrolyze the ether.
Detection: Broad -OH singlet at ~5.0 ppm.
Validation Logic Diagram
Use this logic flow to interpret the crude NMR spectrum.
Caption: Decision tree for validating crude NMR data during synthesis.
References
BenchChem. Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Retrieved from
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules 2022. Retrieved from
PubChem. 1-(2-chloroethyl)-4-iodo-1H-pyrazole Spectral Data. National Library of Medicine. Retrieved from
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc 2008. Retrieved from
13C NMR Characterization of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole
Executive Summary This technical guide provides a comprehensive framework for the structural validation of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole using Carbon-13 Nuclear Magnetic Resonance ( C NMR). This molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the structural validation of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole using Carbon-13 Nuclear Magnetic Resonance (
C NMR). This molecule represents a heterobifunctional scaffold critical in medicinal chemistry, featuring a halogenated pyrazole core for cross-coupling (e.g., Suzuki-Miyaura) and a phenoxyethyl linker often used to modulate solubility or target binding affinity.
The characterization of this compound presents specific challenges:
Heavy Atom Effects: The iodine at C4 and bromine at the phenoxy para-position induce significant spin-orbit coupling effects, dramatically altering chemical shifts.
Quaternary Carbon Detection: Both halogenated carbons are quaternary and suffer from long spin-lattice relaxation times (
), requiring optimized acquisition parameters.
Structural Segmentation & Assignment Logic
To ensure accurate assignment, we deconstruct the molecule into three distinct magnetic environments. This segmentation allows for a "divide and conquer" approach to spectral analysis.
The Structural Fragments
Fragment A (Pyrazole Core): A 4-iodo-1-substituted pyrazole ring.[1] The C4-I carbon is the most diagnostic feature.
Fragment B (Linker): An ethyl ether bridge (
) connecting the heterocycle to the aromatic system.
Fragment C (Phenoxy Ring): A para-bromophenyl ether moiety with characteristic symmetry.
Visualization of Assignment Workflow
The following diagram outlines the logical flow for assigning signals, moving from 1D screening to 2D confirmation.
Caption: Operational workflow for NMR characterization, emphasizing relaxation delay optimization for halogenated carbons.
Experimental Protocol
This protocol is designed to be self-validating. If the signal-to-noise ratio (S/N) for the C-I carbon (approx. 55-60 ppm) is <10:1 after 1024 scans, the relaxation delay must be increased.
Sample Preparation
Solvent: Chloroform-d (
, 99.8% D) is preferred for solubility and chemical shift referencing ( 77.16 ppm). DMSO- is a viable alternative if the compound exhibits poor solubility, but will shift signals slightly downfield.
Concentration: 30–50 mg of analyte in 0.6 mL solvent. High concentration is vital for detecting the quaternary C-I signal.
Standard decoupling with NOE enhancement for protonated carbons.
Spectral Width
240 ppm (-10 to 230 ppm)
Ensures capture of all signals including reference and potential impurities.
Relaxation Delay (d1)
3.0 - 5.0 seconds
CRITICAL: The C4-I and C-Br carbons have inefficient relaxation mechanisms. Short d1 leads to signal saturation and loss of these peaks.
Scans (NS)
1024 - 4096
Required to resolve low-intensity quaternary carbons.
Temperature
298 K (25°C)
Standard ambient temperature.
Detailed Spectral Analysis
The Heavy Atom Effect (Iodine & Bromine)
The most common error in assigning this molecule is misidentifying the C4-I carbon.
Mechanism: Large spin-orbit coupling from the iodine nucleus shields the attached carbon significantly.
Observation: Unlike typical aromatic carbons (110-140 ppm), the C4-I carbon resonates upfield, typically between 50–60 ppm . It often overlaps with or appears near aliphatic signals (like methoxy or
groups), leading to confusion.
Bromine Effect: The C-Br carbon on the phenoxy ring will also be shielded relative to benzene, appearing at ~113 ppm .
Predicted Chemical Shift Data
The following table synthesizes theoretical increments with empirical data from analogous 4-iodopyrazoles and phenyl ethers.
Carbon Label
Chemical Shift (, ppm)
Type
Multiplicity (DEPT)
Assignment Logic
Linker
52.5 ± 1.0
Negative
Deshielded by Nitrogen; correlates to triplet in H NMR (~4.3 ppm).
66.8 ± 1.0
Negative
Highly deshielded by Oxygen; correlates to triplet in H NMR (~4.2 ppm).
Pyrazole
C4-I
56.0 ± 2.0
None
Diagnostic: Highly shielded quaternary signal due to Iodine.
C5 (adj. to N)
140.5 ± 1.5
Positive
Deshielded by adjacent N1; typically doublet in HSQC.
C3 (adj. to N=)
130.2 ± 1.5
Positive
Typical aromatic range; distinct from C5.
Phenoxy
C1' (C-O)
157.5 ± 1.0
None
Most deshielded signal; ipso to oxygen.
C2', C6'
116.5 ± 1.0
Positive
Ortho to oxygen; shielded by resonance donation.
C3', C5'
132.5 ± 1.0
Positive
Meta to oxygen; deshielded relative to C2'/C6'.
C4' (C-Br)
113.5 ± 1.5
None
Para position; shielded by Bromine (Heavy Atom Effect).
Structural Connectivity (HMBC)
To confirm the linkage between fragments, look for these specific long-range correlations:
Linker to Pyrazole: The
protons should show an HMBC correlation to C3 and C5 of the pyrazole.
Linker to Phenoxy: The
protons should show a strong 3-bond correlation to C1' (157.5 ppm) of the phenoxy ring.
Troubleshooting & Validation
Distinguishing C4-I from Solvent/Impurities
Problem: The C4-I signal (~56 ppm) can be weak or confused with residual solvent peaks (e.g.,
at 54 ppm).
Solution: Run a DEPT-135 experiment.
and will appear inverted (negative phases).
Solvents like DCM will appear inverted.
C4-I will disappear entirely because it is quaternary.
Verification Logic Diagram
Use this logic tree to validate the C4-I assignment.
Caption: Logic gate for confirming the identity of the shielded quaternary C-I carbon.
References
Alkorta, I., et al. "Relativistic effects from heavy main group p-elements on the NMR chemical shifts of light atoms." MDPI, 2023.
BenchChem. "Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers." BenchChem Technical Notes, 2025.
Jimeno, M.L., et al. "1H and 13C NMR study of perdeuterated pyrazoles." ResearchGate, 2003.
University of Wisconsin-Madison. "13C NMR Chemical Shift Table." Department of Chemistry, 2024.
Cheremisin, A.A., & Schastnev, P.V. "Relativistic heavy atom effect on 13C NMR chemical shifts." Journal of Magnetic Resonance, 1980. (Cited via NIH PubMed, 2018).
Technical Guide: Mass Spectrometry Characterization of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole
Executive Summary This technical guide details the mass spectrometric behavior of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole , a dual-halogenated heterocyclic scaffold relevant to kinase inhibitor discovery and agroc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the mass spectrometric behavior of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole , a dual-halogenated heterocyclic scaffold relevant to kinase inhibitor discovery and agrochemical synthesis.
The presence of two distinct halogens—Bromine (
) and Iodine ()—creates a unique spectral fingerprint. This guide provides a validated workflow for structural confirmation, focusing on isotopic pattern analysis, collision-induced dissociation (CID) pathways, and self-validating experimental protocols.
Part 1: Physicochemical Identity & Theoretical Mass
Before initiating analysis, the theoretical mass envelope must be established to distinguish the analyte from potential synthetic byproducts (e.g., des-iodo or des-bromo impurities).
Halogens: Iodine (C-4 position) and Bromine (para-phenoxy).
Isotopic Signature (The "Fingerprint")
The mass spectrum is defined by the interaction between the monoisotopic Iodine and the diatomic Bromine.
Isotope
Mass (Da)
Abundance
Contribution to Pattern
126.9045
100%
Adds large mass defect; no isotope split.
78.9183
50.69%
Generates the "M" peak.
80.9163
49.31%
Generates the "M+2" peak (approx 1:1 ratio).
Calculated Protonated Ions
:
Monoisotopic Peak (
):
Isotope Peak (
):
Visual Check: A "doublet" separated by 2 Da with nearly equal intensity.
Part 2: Experimental Methodology
Note: This protocol is designed to be self-validating. If the isotopic doublet described above is not observed, the synthesis or extraction has failed.
Sample Preparation[2]
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (due to lipophilicity of the iodo-aryl motif).
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Why Formic Acid? The pyrazole nitrogen is weakly basic (
Cone Voltage: 30 V (Keep low to prevent in-source loss of Iodine).
Collision Energy (CE): Ramp 15–45 eV.
Low CE (15 eV): Preserves molecular ion for isotope confirmation.
High CE (40+ eV): Required to break the C-I bond and ether linkage.
Part 3: Fragmentation Pathways & Spectral Analysis[5]
Primary Fragmentation Mechanisms
The fragmentation of this molecule is driven by two competing pathways:
C-I Bond Homolysis/Heterolysis: Iodine is a good leaving group. The loss of radical Iodine (
) or Iodide () is characteristic.
Ether Linkage Cleavage: The ethylene bridge between the pyrazole and phenoxy group is the weakest structural point after the C-I bond.
Key Fragment Ions
m/z (approx)
Ion Identity
Mechanism
Significance
392.9 / 394.9
Protonated Precursor
Confirms intact molecule + Br pattern.
266.0 / 268.0
Loss of Iodine radical (127 Da)
Confirms presence of Iodine.
221.0
Ether cleavage (C-O bond break)
Quantifier Ion. High stability.
171.0 / 173.0
Charge retention on phenoxy side
Confirms Bromine location.
95.0
Loss of Ethyl-Phenoxy chain
Diagnostic for pyrazole core.
Fragmentation Pathway Diagram
The following logic map visualizes the dissociation steps.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole. The pathway highlights the competition between Iodine loss and Ether cleavage.
Part 4: Quantitative Analysis (MRM Setup)
For researchers developing pharmacokinetic (PK) assays, the following Multiple Reaction Monitoring (MRM) transitions are recommended.
Precursor ()
Product ()
CE (eV)
Dwell (ms)
Purpose
392.9 ()
221.0
25
50
Quantifier (Stable pyrazole-ethyl ion)
392.9 ()
266.0
35
50
Qualifier 1 (Iodine loss specific)
394.9 ()
223.0
25
50
Verification (Confirms Br isotope in fragment)
Note on Interference:
Ensure chromatographic separation from des-iodo impurities (m/z 267/269), which may mimic the fragment ion of the parent compound.
References
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Holčapek, M., et al. (2010). "Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 929-942. Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational rules for ether cleavage and halide loss).
Sigma-Aldrich. (2024). 4-Iodopyrazole Product Specification & MS Data. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4640409 (Analogous Structure: 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole). Link
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Compound Architecture
The compound 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole (C₁₁H₁₀BrIN₂O, MW ≈ 393.02 g/mol ) represents a specialized class of halogenated heterocyclic ethers.[1] Often utilized as a fragment in kinase inhibitor discovery or as a linker-warhead intermediate in proteolysis-targeting chimera (PROTAC) synthesis, its solubility profile is dominated by significant lipophilicity and high lattice energy.[1]
This guide provides a definitive technical framework for researchers to solubilize, quantify, and maintain the stability of this compound in aqueous and organic media.[1]
Aqueous Solubility: < 5 µM (< 2 µg/mL) in pure water (Class II/IV BCS-like behavior).[1]
pKa: The pyrazole nitrogen (N2) is weakly basic (pKa ~ 2.5), meaning the compound remains neutral at physiological pH (7.4), further limiting aqueous solubility.[1]
Solubility Profiling Workflows
Due to the absence of ionizable groups at neutral pH and the heavy halogen load, this compound requires precise handling to prevent precipitation in biological assays.[1] Two distinct protocols are defined below: Kinetic Solubility (for screening) and Thermodynamic Solubility (for formulation).[1]
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex for 2 minutes and sonicate at 40 kHz for 5 minutes to ensure complete dissolution.
Spiking: Slowly add 2 µL of the 10 mM DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
Equilibration: Shake the plate at 500 rpm for 2 hours at 25°C.
Filtration: Filter the solution using a 0.45 µm PVDF filter plate to remove precipitates.
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 DMSO:Water.
Not suitable without co-solvents or surfactants.[1]
Critical Warning: Avoid storing this compound in dilute aqueous solutions for extended periods.[1] The ether linkage is generally stable, but the compound will rapidly adsorb to plastic surfaces (polypropylene tubes) due to the hydrophobic effect.[1] Always use glass vials for thermodynamic solubility studies.
Analytical Quantification Parameters
To verify solubility, use the following HPLC parameters optimized for halogenated aromatics.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 50% B to 95% B over 8 minutes (The high organic start is required to elute the lipophilic compound).[1]
Detection: UV at 254 nm (Absorption by the bromophenoxy and iodopyrazole rings).[1]
Retention Time: Expect late elution (relative to non-halogenated standards).[1]
References
Lipophilicity in Drug Discovery: Waring, M. J. (2010).[1] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.[1] Link
Solubility Protocols: Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just a number. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link[1]
Halogen Bonding in Pyrazoles: Alkorta, I., et al. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13, 1101.[1][2] Link[1]
General Synthesis of N-alkylated Pyrazoles: Arkivoc (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Link
Introduction: The Privileged Scaffold and the Strategic Handle
An In-depth Technical Guide to the Chemistry and Application of Substituted 4-Iodopyrazoles The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of med...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemistry and Application of Substituted 4-Iodopyrazoles
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry and drug discovery, it is considered a "privileged scaffold" due to its presence in a vast number of biologically active compounds.[1][2][3] The pyrazole nucleus is known to exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3][4]
The true synthetic power of this scaffold is unlocked through its functionalization, which allows for the fine-tuning of its biological and physical properties. Among the various possible substitutions, the introduction of an iodine atom at the C-4 position is of paramount strategic importance. The 4-iodopyrazole moiety serves as an exceptionally versatile synthetic intermediate.[1][5] The carbon-iodine bond is relatively weak, making it an excellent leaving group and a highly reactive handle for a multitude of transformations, most notably palladium- and copper-catalyzed cross-coupling reactions.[6][7] This allows chemists to introduce a wide range of molecular complexity and diversity at a specific, well-defined position, which is a critical advantage in the development of novel therapeutics, agrochemicals, and functional materials.[5][8][9]
This guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted 4-iodopyrazoles, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis of Substituted 4-Iodopyrazoles
The construction of the 4-iodopyrazole core can be broadly approached through two main strategies: direct iodination of a pre-formed pyrazole ring or the cyclization of an iodine-containing precursor.
Direct Electrophilic Iodination of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C-4 position is the most electron-rich and sterically accessible site, rendering it the preferred position for electrophilic attack.[1] The general mechanism involves the generation of an electrophilic iodine species (I+) that attacks the pyrazole ring, forming a sigma complex, followed by deprotonation to restore aromaticity.[1] The choice of iodinating agent and reaction conditions is critical and depends on the substituents already present on the pyrazole ring.
Comparative Analysis of Common Iodination Methodologies
Method/Reagent
Typical Conditions
Advantages
Considerations
Iodine / Ceric Ammonium Nitrate (CAN)
I₂, CAN, MeCN, reflux
Highly regioselective for the 4-position.
Oxidative conditions may not be suitable for sensitive functional groups.
N-Iodosuccinimide (NIS)
NIS, Acetic Acid/TFA, 80-85 °C
Effective for less reactive or sterically hindered pyrazoles.[1][10]
Requires heating and strong acidic media.
Iodine Monochloride (ICl)
ICl, Li₂CO₃, CH₂Cl₂, RT
Mild conditions, useful for dehydration/iodination of dihydropyrazoles.[11]
ICl is a corrosive reagent.
Iodine / Hydrogen Peroxide
I₂, H₂O₂, H₂O, RT
Environmentally benign ("green") method using water as a solvent.[1][11]
Reaction times can be long depending on the substrate.
Potassium Iodate / Diphenyl Diselenide
KIO₃, (PhSe)₂, Acidic Media
Catalytic method for direct C-4 iodination.[11][12]
Requires a selenium catalyst.
Electrochemical Iodination
Pt-anode, aq. KI solution
Avoids the use of hazardous chemical oxidants.[13][14]
Yield is highly dependent on substituents on the pyrazole ring.[14]
Experimental Protocol: Iodination using Iodine and Hydrogen Peroxide in Water
This protocol represents an environmentally friendly approach to the synthesis of 4-iodopyrazoles.[1][11]
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the substituted pyrazole (1.0 mmol, 1.0 equiv) in water (5-10 mL).
Reagent Addition: To the suspension, add elemental iodine (I₂) (127 mg, 0.5 mmol, 0.5 equiv).
Initiation: Add 30% aqueous hydrogen peroxide (H₂O₂) (0.07 mL, 0.6 mmol, 0.6 equiv) dropwise to the stirred mixture.
Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. Reaction times can range from one to 72 hours.
Workup: Upon completion, the product can be isolated by filtration if it is a solid, or by extraction with an appropriate organic solvent (e.g., ethyl acetate) if it is soluble.
Purification: The crude product can be further purified by recrystallization or flash column chromatography on silica gel to afford the pure 4-iodopyrazole.[1]
Caption: General workflow for the synthesis of 4-iodopyrazole.[1]
Cyclization Routes to 4-Iodopyrazoles
An alternative strategy involves constructing the pyrazole ring from acyclic precursors in a way that incorporates the iodine atom at the 4-position.
Electrophilic Cyclization of α,β-Alkynic Hydrazones: This method involves the reaction of hydrazines with propargyl aldehydes or ketones to form α,β-alkynic hydrazones. When these intermediates are treated with molecular iodine, they undergo an electrophilic cyclization to yield 4-iodopyrazoles in good to high yields.[15] This approach provides a direct route to the target compounds from readily available starting materials.
Part 2: Reactivity and Synthetic Utility of 4-Iodopyrazoles
The C-I bond in 4-iodopyrazoles is the linchpin of their synthetic utility, enabling a vast array of bond-forming reactions. Aryl iodides are generally more reactive than their bromide or chloride counterparts in palladium-catalyzed reactions due to the lower bond energy, which facilitates the crucial oxidative addition step.[6][7]
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful application of 4-iodopyrazoles, allowing for the construction of complex molecular architectures.[5]
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the 4-iodopyrazole with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[6][16]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Setup: To a flame-dried Schlenk tube or sealed vial under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like SPhos (4-10 mol%), and a base such as K₂CO₃ (2.0–3.0 equiv).
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6][16]
Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 80-120 °C) for 2-18 hours, with stirring.
Monitoring: Follow the reaction's progress by TLC or LC-MS.
Workup: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[6]
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 4-arylpyrazole.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[6]
The Sonogashira coupling is used to form C-C bonds between a 4-iodopyrazole and a terminal alkyne, creating 4-alkynylpyrazoles.[17] This reaction is exceptionally useful and is typically co-catalyzed by palladium and copper(I).[6][18]
Experimental Protocol: General Procedure for Sonogashira Coupling
Setup: In a Schlenk tube under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
Solvent/Reagents: Dissolve or suspend the mixture in a suitable solvent, which often doubles as the base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.2 equiv).
Reaction: Stir the mixture at room temperature. The reaction is often rapid.
Monitoring: Monitor the reaction by TLC.
Workup: Upon completion, filter the reaction mixture (e.g., through a pad of Celite) to remove the catalyst and salts.
Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography to afford the desired 4-alkynylpyrazole.[6]
Quantitative Data for Selected Cross-Coupling Reactions
Beyond C-C bonds, the 4-iodopyrazole scaffold can be functionalized with oxygen-containing moieties. Direct C4-alkoxylation has been achieved via a CuI-catalyzed coupling reaction with various alcohols.[22][23][24]
Optimized Conditions: The reaction typically employs CuI (20 mol%) with a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand (20 mol%), potassium t-butoxide as the base, and the alcohol reactant serving as the solvent, often heated under microwave irradiation at 130 °C.[22][23][24]
Part 3: Applications in Drug Discovery and Materials Science
The synthetic flexibility of 4-iodopyrazoles directly translates into their immense value in applied sciences. By enabling the rapid and efficient exploration of chemical space around the pyrazole core, this building block has been instrumental in the discovery of numerous high-value compounds.[5]
Medicinal Chemistry
The pyrazole scaffold is a key feature in many approved drugs and clinical candidates. The ability to easily diversify the 4-position via the iodo-intermediate is a common strategy in lead optimization.
Kinase Inhibitors: Pyrazole derivatives are well-recognized as privileged structures for designing kinase inhibitors for treating cancers and inflammatory diseases.[5] For instance, 4-iodopyrazole has been used to synthesize potent inhibitors of c-Jun N-terminal kinases (JNKs) and c-Met, which are implicated in apoptosis, inflammation, and cancer.[5]
Phosphodiesterase (PDE) Inhibitors: The synthesis of 4-alkynylpyrazoles via Sonogashira coupling has led to the discovery of new classes of potent PDE4 inhibitors, which are therapeutic targets for asthma and COPD.[5]
GPCR Antagonists: The scaffold is also used to develop antagonists for G-protein coupled receptors, a large family of drug targets. The evaluation of these compounds involves radioligand binding assays to determine affinity and functional assays to measure the inhibition of downstream signaling.[5]
Caption: Synthetic utility of 4-iodopyrazole as a key intermediate.[5]
Agrochemicals and Materials Science
The utility of 4-iodopyrazoles extends beyond pharmaceuticals.
Agrochemicals: They are used as intermediates in the formulation of herbicides and fungicides, contributing to crop protection.[9][21]
Materials Science: Substituted pyrazoles have applications as organic semiconductors for OLEDs, functional polymers, liquid crystals, and fluorescent brightening agents.[2][8][9] The ability to introduce conjugated aryl or alkynyl groups at the 4-position is key to tuning the electronic and photophysical properties of these materials.
Conclusion
Substituted 4-iodopyrazoles are not merely chemical curiosities; they are powerful and indispensable tools in modern organic synthesis. Their value lies in the strategic placement of the iodine atom, which provides a reliable and highly reactive site for introducing molecular diversity. Through robust and well-understood cross-coupling chemistry, these intermediates grant access to a vast chemical space of 4-substituted pyrazoles. This synthetic flexibility has proven instrumental in the discovery and optimization of potent molecules for a range of high-value therapeutic targets and advanced materials. Future research will undoubtedly continue to leverage this versatile building block to address new and challenging scientific problems.
References
An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. (2025). Benchchem.
Application Notes and Protocols: 4-Iodopyrazole in Catalysis. (2025). Benchchem.
The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. (2025). Benchchem.
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.
4-Iodopyrazole CAS 3469-69-0. Pharmaceutical intermediates.
Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025). Benchchem.
A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem.
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
4-Iodo-1H-pyrazole. Chem-Impex.
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC.
Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed.
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry.
Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. (2015). The Journal of Organic Chemistry - ACS Publications.
Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
Current status of pyrazole and its biological activities. PMC.
Synthesis of pyrazoles via electrophilic cyclization. (2011). PubMed.
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).
Alkyne [3 + 2] Cycloadditions of Iodosydnones Toward Functionalized 1,3,5-Trisubstituted Pyrazoles. (2009). The Journal of Organic Chemistry.
Electrosynthesis of 4-iodopyrazole and its derivatives. (2025). ResearchGate.
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). Semantic Scholar.
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. (2017). Beilstein Journals.
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Publishing.
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). PubMed.
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances (RSC Publishing). DOI:10.1039/D5RA01103E.
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC.
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate.
Technical Guide: Crystal Structure & Characterization of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole
The following technical guide details the structural characterization, synthesis logic, and crystallographic analysis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole . This guide is structured for researchers in medici...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization, synthesis logic, and crystallographic analysis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole .
This guide is structured for researchers in medicinal chemistry and crystal engineering, focusing on the interplay between the halogenated pyrazole core and the flexible phenoxyethyl tail—a scaffold critical for both kinase inhibitor design and supramolecular assembly.
Executive Summary
Compound Class: N-alkylated 4-halopyrazole.
Significance: This molecule serves as a dual-functional probe for halogen bonding (XB) interactions. It features two distinct halogen donors:[1]
Iodine (
-I): Located on the electron-rich pyrazole ring (Position 4), exhibiting a strong -hole.
Bromine (
-Br): Located on the phenoxy ring (Para position), providing a secondary, weaker XB donor.
The structure is a critical model for understanding competitive halogen bonding in drug-receptor interactions and is a precursor for metallosupramolecular assemblies (e.g., copper(II) nanojars).
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a rigorous synthesis and purification protocol is required.
Synthesis Workflow
The synthesis relies on a nucleophilic substitution (
) reaction between 4-iodopyrazole and a phenoxyethyl bromide electrophile.
Reagents:
Core: 4-Iodo-1H-pyrazole (commercially available or synthesized via iodination of pyrazole).
Linker: 1-(2-Bromoethoxy)-4-bromobenzene.
Base: Cesium Carbonate (
) or Sodium Hydride ().
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Protocol:
Activation: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous MeCN. Add
(2.0 eq) and stir at RT for 30 min to generate the pyrazolate anion.
Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with brine, dry over
.
Purification: Flash column chromatography (
, Gradient 0-20% EtOAc in Hexanes).
Crystallization Strategy
Standard evaporation often yields amorphous powder due to the flexible ethyl linker. Use Slow Evaporation at Controlled Temperature .
Parameter
Condition
Rationale
Solvent System
Ethanol / Dichloromethane (1:1)
Balanced polarity for solubility and evaporation rate.
Concentration
15 mg/mL
Near-saturation to promote nucleation.
Temperature
(Refrigerator)
Reduces thermal motion, favoring ordered packing over oil formation.
Vessel
Scintillation vial with perforated parafilm
Controls evaporation rate (approx. 2 weeks).
Crystallographic Analysis & Structural Logic
The crystal structure of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole is defined by the competition between the flexible linker and the rigid halogen-bonding nodes.
Molecular Conformation[2]
Ethyl Linker (
): Typically adopts a gauche conformation to minimize steric clash between the pyrazole and phenyl rings, though packing forces can stabilize the anti form.
Pyrazole-Phenyl Orientation: The two aromatic systems are expected to be nearly orthogonal or tilted (T-shaped) rather than coplanar, disrupting favorable
stacking between the two different rings within the same molecule.
Packing Interactions (The "Mezei Rules")
Based on recent authoritative work on 4-halopyrazoles (Ahmed et al., 2023), the packing is governed by specific supramolecular synthons.
Predicted Interaction Hierarchy:
Primary Interaction (Halogen Bond):
.
The Iodine atom at position 4 is the strongest Lewis acid.
The Pyrazole N2 (pyridine-like) is the strongest Lewis base.
Expectation: Formation of 1D Catemers (chains) driven by
contacts, analogous to the structure of 4-iodo-1H-pyrazole.
Secondary Interaction:
.
Weak hydrogen bonds stabilize the ethyl linker conformation.
Tertiary Interaction:
or .
The terminal Bromine is less activated than the Iodine. It likely engages in Type I (symmetrical) halogen-halogen contacts or weak dispersion interactions.
Structural Logic Diagram
The following diagram illustrates the hierarchical assembly of the crystal lattice.
Caption: Hierarchical assembly logic showing the dominance of the I...N halogen bond in forming the primary 1D scaffold, while the bromophenoxy tail modulates 3D packing.
Experimental Characterization Data
When characterizing the crystal, the following parameters are critical for validation.
Key Crystallographic Parameters (Typical Range)
Note: These values are representative of the 4-halopyrazole class and must be refined against experimental data.
Parameter
Expected Value/Range
Significance
Space Group
or
Common for asymmetric organic molecules.
Z (Molecules/Unit Cell)
4
Indicates standard packing without high symmetry.
C-I Bond Length
Typical for .
I...N Distance
Significantly shorter than sum of vdW radii (), confirming strong XB.
Torsion (N-C-C-O)
(Gauche)
Critical for confirming linker conformation.
Spectroscopic Validation
Before X-ray analysis, purity must be confirmed.
1H NMR (400 MHz, CDCl3):
7.60 (s, 1H, Pyrazole-H3).
7.50 (s, 1H, Pyrazole-H5).
7.35 (d, 2H, Ar-H).
6.75 (d, 2H, Ar-H).
4.50 (t, 2H, ).
4.25 (t, 2H, ).
Note: The diagnostic downfield shift of the pyrazole protons confirms N-alkylation.
References
Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[2][3][4][5] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(13), 1101. Link
Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[2][3][4][5] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431.[2][4][5] Link
CCDC (Cambridge Crystallographic Data Centre). Entry: 4-iodo-1H-pyrazole (Deposition Number 2253642).[2] Link
GuideChem. Chemical Entry: 1-(2-(4-Bromophenoxy)ethyl)pyrazole (CAS 1150271-30-9).[6] Link
Application Note: Optimized Protocols for the N-Alkylation of 4-Iodopyrazole
Abstract & Strategic Significance 4-Iodopyrazole is a critical pharmacophore and intermediate in medicinal chemistry, serving as a robust scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogas...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
4-Iodopyrazole is a critical pharmacophore and intermediate in medicinal chemistry, serving as a robust scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1] While the C4-iodine handle provides orthogonality for C-C bond formation, the N1-position requires derivatization (alkylation) to modulate solubility, lipophilicity, and target binding affinity.[1]
This guide details three validated protocols for the N-alkylation of 4-iodopyrazole . Unlike 3-substituted pyrazoles, 4-iodopyrazole is symmetric; thus, N1 and N2 alkylation yields identical products, simplifying regiochemical considerations.[1] The primary challenges addressed here are chemoselectivity (preventing quaternary salt formation) and process efficiency (minimizing purification burdens).
Strategic Analysis & Decision Matrix
Mechanistic Considerations
The acidity of the N-H proton in 4-iodopyrazole (
in DMSO) is slightly higher than that of unsubstituted pyrazole due to the inductive electron-withdrawing effect of the iodine atom. This allows for deprotonation by mild carbonate bases in polar aprotic solvents, avoiding the need for pyrophoric bases in routine cases.[1]
Method Selection Guide
Select the protocol based on your available electrophile and substrate sensitivity.[1]
Figure 1: Decision matrix for selecting the optimal N-alkylation protocol.
Experimental Protocols
Method A: Cesium Carbonate Mediated Alkylation (The Standard)
Best for: Primary alkyl halides, benzyl halides, and scale-up.[1]
Mechanism: The "Cesium Effect" utilizes the high solubility and large ionic radius of cesium to create a "naked," highly nucleophilic pyrazolate anion.[1]
Strategic Iodination of N-Substituted Pyrazoles: Regiocontrol and Scalability
Executive Summary: The Regioselectivity Challenge The pyrazole scaffold is ubiquitous in modern pharmaceuticals (e.g., Celecoxib, Rimonabant), serving as a critical pharmacophore and a robust linker. However, the functio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Challenge
The pyrazole scaffold is ubiquitous in modern pharmaceuticals (e.g., Celecoxib, Rimonabant), serving as a critical pharmacophore and a robust linker. However, the functionalization of N-substituted pyrazoles presents a distinct regiochemical challenge.
The electronic bias of the pyrazole ring creates a dichotomy:
C4 Position: The most nucleophilic site, susceptible to Electrophilic Aromatic Substitution (EAS) .
C5 Position: The most acidic site (pKa ~28-30), susceptible to Deprotonation/Lithiation .
C3 Position: Electronically similar to C5 but sterically distal to the N-substituent; often accessed via blocking strategies or de novo cyclization.
This guide provides validated protocols to selectively target the C4 and C5 positions, enabling precise installation of the iodine handle for downstream Suzuki, Sonogashira, or Buchwald cross-couplings.
Strategic Decision Matrix
Before selecting a reagent, determine the target position and the electronic nature of your substrate.
Figure 1: Decision tree for selecting the optimal iodination strategy based on regiochemical target and substrate electronics.
Best for: Electron-deficient pyrazoles (e.g., 3-trifluoromethylpyrazoles) that resist standard iodination.
Mechanism: The pyrazole ring is deactivated by electron-withdrawing groups (EWG). Trifluoroacetic acid (TFA) activates N-iodosuccinimide (NIS) by increasing the electrophilicity of the iodine species (
equivalent).
Protocol
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve the N-substituted pyrazole (1.0 equiv) in Glacial Acetic Acid (1.0 M concentration relative to substrate).
Activation: Add TFA (1.0 equiv) to the solution.
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 – 1.5 equiv) in a single portion.
Note: Protect from light to prevent radical side reactions.
Reaction: Heat the mixture to 80 °C for 4–12 hours.
Monitor: Check via TLC or LCMS. The starting material peak should disappear, replaced by a more lipophilic product peak (C4-Iodo).
(Sodium Thiosulfate) to quench unreacted iodine (color change from orange/brown to clear/yellow).
Wash with saturated
to neutralize the acids.
Dry over
, filter, and concentrate.
Method B: C5-Selective Lithiation-Trapping
Best for: Regioselective functionalization of the C5 position.
Mechanism: The N-substituent (e.g., Methyl, SEM, THP) directs lithiation to the C5 position via coordination or simple inductive acidification of the C5 proton (Kinetic Deprotonation).
Protocol
Setup (Anhydrous): Flame-dry a Schlenk flask or 3-neck flask. Cool under a stream of Argon/Nitrogen.[4] Add dry THF (0.2 M concentration).
Substrate: Add N-substituted pyrazole (1.0 equiv). Cool the solution to -78 °C (Dry ice/Acetone bath).
Lithiation: Add n-Butyllithium (1.1 – 1.3 equiv, 1.6 M in hexanes) dropwise over 15 minutes.
Rate Control: Maintain internal temperature below -70 °C to prevent equilibration or decomposition.
Aging:[5] Stir at -78 °C for 30–60 minutes to ensure complete deprotonation (Formation of C5-Li species).
Quench: Dissolve Iodine (
) (1.5 equiv) in a minimal amount of dry THF. Add this solution dropwise to the lithiated pyrazole at -78 °C.
Observation: The deep color of iodine may fade initially as it reacts with the anion.
Warming: Allow the reaction to warm to room temperature over 1 hour.
Figure 2: Sequential workflow for the kinetic lithiation and iodination of N-substituted pyrazoles.
Method C: Green Aqueous Iodination (C4-Selective)
Best for: Large-scale processing of electron-rich or neutral pyrazoles.
Mechanism:
oxidizes in situ to generate a reactive iodonium species ( or ), driving EAS in water without organic solvents.
Protocol
Suspend pyrazole (1.0 equiv) in water (suspension is fine).[3]
Add solid Iodine (
) (0.5 – 0.6 equiv). Note: Atom economy is high; oxidant recycles iodide to iodine.
Add Hydrogen Peroxide (
, 30% aq, 0.6 – 1.0 equiv) dropwise.
Stir vigorously at room temperature (24–48 hours) or mild heat (40 °C).
Isolation: The product often precipitates as a solid. Filter, wash with water and cold hexanes.
Comparative Analysis & Troubleshooting
Feature
Method A (NIS/TFA)
Method B (Lithiation)
Method C (Green/Aq)
Regioselectivity
C4 (Exclusive)
C5 (Major)
C4 (Exclusive)
Substrate Scope
Electron-Poor & Rich
Neutral to Electron-Rich
Electron-Rich only
Conditions
Acidic / Heat (80°C)
Basic / Cryogenic (-78°C)
Neutral / RT
Scalability
Moderate (Cost of NIS)
Low (Cryo required)
High (Water/Filter)
Common Failure
Incomplete conversion (EWG)
Anion isomerization (C5->C3)
Poor solubility
Troubleshooting Guide
Problem: Mixture of C3 and C5 iodides during Method B.
Cause: Thermodynamic equilibration. If the C5-Li species warms up, it may migrate to the thermodynamically more stable C3 position (if N-protecting group allows chelating) or ring-open.
Solution: Keep temperature strictly at -78 °C and quench rapidly. Use a bulky N-protecting group (e.g., THP, SEM) to sterically lock the C5 position.
Problem: Low yield in Method A with 3-CF3 pyrazole.
Cause: Strong deactivation.
Solution: Switch solvent to pure TFA or add a Lewis Acid catalyst (
) to super-activate the NIS.
References
BenchChem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole. (Accessed 2023).[5]
Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415.
Vasilevsky, S. F., et al. (2008). Green Iodination of Pyrazoles with Iodine/Hydrogen Peroxide in Water.[1][3][4][8] Heterocycles, 75(4). Link
Iddon, B. (2000). Lithiation of N-substituted pyrazoles and imidazoles. Heterocycles, 52(3).[1] (Classic review on regioselectivity of lithiation).
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.[9]
Application Note: 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole as a Synthetic Intermediate
Introduction: The Power of Orthogonal Reactivity In the design of complex bioactive molecules—particularly for PROTACs (Proteolysis Targeting Chimeras), kinase inhibitors, and fragment-based drug discovery (FBDD)—heterob...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of Orthogonal Reactivity
In the design of complex bioactive molecules—particularly for PROTACs (Proteolysis Targeting Chimeras), kinase inhibitors, and fragment-based drug discovery (FBDD)—heterobifunctional linkers are critical. 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole represents a high-value synthetic intermediate designed for orthogonal functionalization .
This scaffold features two distinct halogen "handles" with significantly different electronic environments and bond dissociation energies:
C4-Iodo Pyrazole: A highly reactive electrophile prone to rapid oxidative addition by Palladium(0) species.
Para-Bromo Phenoxy: A deactivated aryl bromide that requires higher energy or specialized ligands for activation.
This application note details the synthesis of this intermediate and provides a validated protocol for its chemoselective cross-coupling , allowing researchers to sequentially install two different pharmacophores with high precision.
Synthesis of the Intermediate
The synthesis is a convergent two-step protocol. It avoids the use of unstable diazonium intermediates, favoring robust alkylation chemistry.
Step 1: Synthesis of Linker Precursor (1-(2-bromoethoxy)-4-bromobenzene)
Note: This compound is commercially available but can be synthesized in-house for cost efficiency.
Dissolve 4-bromophenol (10.0 mmol) in acetone (50 mL).
Add anhydrous
(20.0 mmol) and stir at room temperature for 15 minutes.
Add 1,2-dibromoethane (30.0 mmol, 3 equiv.) dropwise to suppress dimerization.
Reflux the mixture (
) for 12 hours.
Workup: Filter off solids, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the mono-alkylated product.
Step 2: N-Alkylation of 4-Iodopyrazole
Reagents: 4-Iodo-1H-pyrazole, Cesium Carbonate (
), DMF.
Protocol:
Preparation: In a flame-dried round-bottom flask under
, dissolve 4-iodo-1H-pyrazole (5.0 mmol) in anhydrous DMF (15 mL).
Deprotonation: Add
(7.5 mmol). Stir at RT for 30 min. Note: is preferred over NaH to prevent potential de-iodination.
Alkylation: Add 1-(2-bromoethoxy)-4-bromobenzene (5.5 mmol) dissolved in minimal DMF.
Reaction: Heat to
for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1) for the disappearance of the pyrazole.
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF), dry over
, and concentrate.
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Chemoselective Functionalization Protocols
The utility of this intermediate lies in the ability to react the Iodo group exclusively, leaving the Bromo group intact for a later step.
Protocol A: Selective Suzuki Coupling at C4-Pyrazole (The "Iodo" Step)
Objective: Install "R1" at the pyrazole ring without touching the bromophenoxy moiety.
Mechanism: The C-I bond (
53 kcal/mol) is weaker than the C-Br bond ( 68 kcal/mol). Using a "standard" catalyst like at moderate temperatures ensures selectivity.
Charge a microwave vial or Schlenk tube with the Intermediate, Boronic Acid, and
.
Evacuate and backfill with Argon (3 cycles).
Add degassed DME and
(aq).
Heat at
(oil bath) for 4–6 hours. Critical: Do not exceed to avoid activating the bromide.
Workup: Dilute with EtOAc, wash with water/brine. Purify via column chromatography.
Protocol B: Subsequent Coupling at Phenoxy Ring (The "Bromo" Step)
Objective: Install "R2" at the phenyl ring.
Mechanism: The aryl bromide is less reactive. We switch to a highly active catalyst system (e.g., Buchwald ligands like SPhos or XPhos) and higher temperatures to force the oxidative addition.
Optimization of Step 2 (Synthesis of Intermediate)
Entry
Base
Solvent
Temp ()
Time (h)
Yield (%)
Notes
1
THF
0 RT
12
65%
Some de-iodination observed.
2
Acetone
Reflux
24
40%
Incomplete conversion.
3
DMF
80
6
78%
Good, but slight dimerization.
4
DMF
60
4
92%
Optimal. Clean profile.
5
MeCN
Reflux
8
85%
Good alternative to DMF.
Table 2: Chemoselectivity Scope (Suzuki Coupling)
Reaction of Intermediate with Phenylboronic Acid (1.1 equiv)
Entry
Catalyst
Ligand
Temp ()
Product Distribution (Iodo-sub : Bis-sub)
1
80
98 : 2 (Excellent Selectivity)
2
SPhos
80
60 : 40 (Poor Selectivity)
3
dppf
100
85 : 15
4
XPhos
100
5 : 95 (Favors Bis-coupling)
Visualizations
Figure 1: Synthesis Workflow
Caption: Convergent synthesis of the target intermediate via sequential alkylation steps.
Figure 2: Chemoselectivity Logic Gate
Caption: Logic flow for achieving orthogonal functionalization using catalyst control.
References
General Pyrazole Alkylation: Kishore, D., et al. "Efficient Synthesis of N-Alkylated Pyrazoles Using Cesium Carbonate." Synthetic Communications, 2010. Link (Representative methodology).
Chemoselective Coupling (I vs Br): Suzuki, A.[4] "Organoboron Compounds in Cross-Coupling Reactions."[5][6] Journal of Organometallic Chemistry, 1999.[5] Link.
Synthesis of 4-Iodopyrazoles: Vasilevsky, S. F., et al. "Iodination of pyrazoles: A comparative study." Heterocycles, 2003.[5][7]
Buchwald Ligands for Aryl Bromides: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008. Link.
Disclaimer: This protocol is designed for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling halogenated organic compounds and palladium catalysts.
Buchwald-Hartwig amination using 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole
Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole Executive Summary This guide details the protocol for the chemoselective Buchwald-Hartwig amination of 1-(2-(4...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole
Executive Summary
This guide details the protocol for the chemoselective Buchwald-Hartwig amination of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole . This substrate presents a classic "Janus" electrophile challenge: it contains two distinct halogenated sites—a heteroaryl iodide (C4-pyrazole) and an aryl bromide (para-phenoxy).
The Objective: Selectively install an amine at the C4-pyrazole position (utilizing the C–I bond) while preserving the aryl bromide for downstream functionalization (e.g., Suzuki coupling or a second amination).
Key Technical Insight: While oxidative addition rates generally follow the trend I > Br > Cl, the electron-rich nature of the pyrazole ring can occasionally retard reactivity compared to electron-deficient aryl bromides. Therefore, ligand selection is critical to amplify the reactivity of the C–I bond without "over-activating" the catalyst toward the C–Br bond.
Strategic Analysis & Mechanism
To achieve high fidelity, we must exploit the kinetic difference in oxidative addition between the C–I and C–Br bonds.[1]
Reactivity Hierarchy
C4-Iodo Pyrazole (Target): The C–I bond is weaker and undergoes oxidative addition to Pd(0) faster. However, the electron-rich pyrazole ring makes the C4 position nucleophilic, slightly stabilizing the C–I bond against metal insertion compared to a standard iodobenzene.
4-Bromo Phenoxy (Off-Target): The aryl bromide is less reactive. However, at high temperatures (>100°C) or with highly active ligands (e.g., tBuXPhos), this site will participate, leading to polymerization or bis-amination.
Ligand Selection Strategy
Recommended:Xantphos or BrettPhos .
Why: These ligands form stable catalytic species that facilitate oxidative addition but are bulky enough to prevent rapid consecutive addition to the bromide at controlled temperatures. Xantphos, with its wide bite angle, is particularly effective for heteroaryl halides.
Avoid:P(t-Bu)3 or Tricyclohexylphosphine (PCy3) .
Why: These electron-rich, non-bulky alkyl phosphines are too "hot" and will likely erode chemoselectivity, attacking the bromide.
Mechanistic Pathway Diagram
Caption: Kinetic selectivity pathway. Path A (Green) is favored by controlling temperature and ligand sterics, preserving the Bromide handle.
Catalyst Pre-complexation (Crucial for Reproducibility):
In a glovebox or under Argon flow, add Pd2(dba)3 and Xantphos to a dry reaction vial.
Add 1/3 of the total dioxane volume.
Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn from dark purple/red to a clear orange/yellow, indicating active L-Pd(0) formation.
Reaction Assembly:
Add the substrate (Iodo-pyrazole) and Cesium Carbonate (Cs2CO3) to the catalyst mixture.
Add the remaining dioxane.
Add the Amine last. (If the amine is a solid, add it with the base).
Sparge with Nitrogen/Argon for 2 minutes (bubbling gas through the liquid via needle) to remove dissolved oxygen. Oxygen is the enemy of Pd(0).
Execution:
Heat the block/oil bath to 70°C .
Note: Do not jump to 100°C. Start mild to favor the Iodine coupling.
Stir vigorously (800+ rpm). Mass transfer is vital for the solid base.
Monitoring (The "Self-Validating" Step):
Check LCMS/HPLC at 2 hours .
Success Marker: Disappearance of Starting Material (SM) and appearance of Product (M+Amine-I).
Warning Marker: If SM remains but no bis-amine is seen, increase temp to 85°C.
Failure Marker: If Bis-amine (reaction at Br) appears >5%, lower temp to 60°C for the next run.
Workup:
Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd black and salts.
Concentrate and purify via Flash Chromatography (Silica).[3]
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Low Conversion (<50%)
Catalyst poisoning or I-inhibition
Add 10 mol% more amine. Switch solvent to Toluene (precipitates metal-iodide salts, driving equilibrium).
Bis-Amination (Loss of Br)
Temperature too high
Lower temp to 60°C. Switch ligand to BINAP (more sterically demanding).
Dehalogenation (Product is Pyrazole-H)
Hydride source present
Ensure solvent is anhydrous.[3] Avoid alcohols. If using primary amines, this is a common side reaction (β-hydride elimination); switch to BrettPhos .
Ethyl Linker Cleavage
Base too strong
If using NaOtBu, switch to K3PO4 or Cs2CO3.
Workflow Diagram
Caption: Operational workflow emphasizing pre-complexation and iterative temperature control.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles." Chemistry – A European Journal, 18(32), 9758–9769.
BenchChem Protocols. (2024). "Protocols for the N-arylation of 4-Iodopyrazole." BenchChem Application Notes.
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society, 116(13), 5969–5970.
Organic Chemistry Portal. "Buchwald-Hartwig Amination: General Reactivity Trends."
Application Notes & Protocols: Selective Functionalization of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole via Copper-Catalyzed Coupling Reactions
Introduction Substituted pyrazole scaffolds are cornerstones in modern medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1] Their versatile structure allows for multi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted pyrazole scaffolds are cornerstones in modern medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1] Their versatile structure allows for multi-vector functionalization to optimize biological activity, selectivity, and pharmacokinetic properties. The subject of this guide, 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole , is a bespoke building block designed for sequential and chemoselective derivatization. It features two distinct and electronically different carbon-halogen bonds: a highly reactive C(sp²)-I bond on the pyrazole ring and a more robust C(sp²)-Br bond on the phenoxy moiety.
This differential reactivity is ideal for exploitation by copper-catalyzed cross-coupling reactions. As the scientific community increasingly seeks sustainable and economical synthetic routes, copper catalysis has emerged as a powerful and cost-effective alternative to palladium-based methods.[2][3] Copper-catalyzed reactions, such as the Ullmann, Goldberg, and Sonogashira couplings, offer a rich toolbox for forming C-N, C-O, and C-C bonds under increasingly mild conditions.[4][5]
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic, copper-catalyzed functionalization of this dual-halogenated pyrazole. We will explore protocols that leverage the inherent reactivity differences between the aryl iodide and aryl bromide to achieve selective, stepwise synthesis, transforming this platform molecule into a diverse library of complex derivatives.
The Strategic Imperative: Chemoselectivity
The success of a sequential functionalization strategy hinges on the differential reactivity of the two halogen atoms. In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl. This trend is a direct consequence of bond dissociation energies (BDEs), where the C-I bond is weaker and thus more susceptible to oxidative addition by the metal catalyst than the C-Br bond.[4][6] This principle allows for a predictable and controlled reaction sequence. The 4-iodo position on the pyrazole can be selectively functionalized under milder conditions, leaving the 4-bromophenoxy group intact for a subsequent, more forcing coupling reaction.
Figure 1. Logical workflow for the sequential, chemoselective coupling of the title compound.
PART 1: Selective Coupling at the C4-Iodo Position
The C4-iodo bond of the pyrazole ring is the more labile site and should be the initial target for functionalization. The protocols below are optimized for high selectivity at this position.
Ullmann-Goldberg C-N Coupling (Amination)
The formation of a C-N bond via the Ullmann condensation, specifically the Goldberg reaction for amines, is a classic yet highly relevant transformation. Modern protocols have evolved from harsh stoichiometric copper reactions to milder, ligand-accelerated catalytic systems.[4][7] Ligands such as diamines or phenanthrolines are crucial; they stabilize the Cu(I) catalytic species, enhance its solubility, and facilitate the reductive elimination step, thereby lowering reaction temperatures and improving yields.[8][9]
Protocol 1: C-N Coupling with Aliphatic and Aromatic Amines
This protocol describes a general procedure for the CuI-catalyzed amination of the 4-iodopyrazole moiety.
Rationale for Component Selection:
Catalyst (CuI): Copper(I) iodide is a common, inexpensive, and effective catalyst precursor for Ullmann-type reactions.
Ligand (1,10-Phenanthroline): This bidentate nitrogen ligand is highly effective at stabilizing the copper center and promoting the catalytic cycle. N,N'-Dimethylethylenediamine is a viable alternative.[7]
Base (K₂CO₃): A moderately strong inorganic base is required to deprotonate the amine nucleophile and neutralize the HI generated during the reaction. K₃PO₄ can be used for less nucleophilic amines.[10]
Solvent (Dioxane): A high-boiling point, polar aprotic solvent is ideal for ensuring solubility of all components and achieving the necessary reaction temperatures. DMSO is another excellent choice.
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-iodopyrazole substrate, CuI, 1,10-phenanthroline, and K₂CO₃.
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
Via syringe, add anhydrous dioxane, followed by the liquid amine nucleophile. If the amine is a solid, it should be added in step 1.
Place the flask in a pre-heated oil bath at 110 °C.
Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS analysis of small aliquots.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (or another suitable solvent) and filter through a pad of Celite® to remove the copper catalyst and inorganic salts.[11]
Wash the Celite® pad with additional ethyl acetate.
Combine the filtrates and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the 4-amino-pyrazole derivative.
Application in Kinase Inhibitor Synthesis: A Technical Guide for Researchers
Introduction: The Critical Role of Kinases and the Dawn of Targeted Therapy Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular signaling. They act as intricate swi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Kinases and the Dawn of Targeted Therapy
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular signaling. They act as intricate switches, modulating a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism. The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has positioned kinases as one of the most critical classes of drug targets in modern medicine.
Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby interrupting the aberrant signaling pathways that drive disease progression. The success of drugs like Imatinib for chronic myeloid leukemia has revolutionized cancer treatment, ushering in an era of targeted therapy with improved efficacy and reduced side effects compared to traditional chemotherapy.[2][] This guide provides an in-depth look into the synthetic chemistry that underpins the development of these life-saving therapeutics, with a practical focus on the synthesis of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib.
Strategic Approaches in Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors is a field of intense research, driven by the need for molecules with high potency, selectivity, and favorable pharmacokinetic properties. A multitude of synthetic strategies have been developed, often centered around the construction of heterocyclic scaffolds that can effectively compete with ATP for binding to the kinase active site.
Commonly employed reactions in the synthesis of kinase inhibitors include:
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are instrumental in forming key carbon-carbon and carbon-nitrogen bonds, allowing for the modular assembly of complex inhibitor scaffolds.
Nucleophilic Aromatic Substitution (SNAc): This class of reactions is fundamental for introducing amine functionalities, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.
Amide Bond Formation: The formation of amide linkages is crucial for connecting different fragments of the inhibitor and for establishing key hydrogen bonding interactions with the target kinase.
Cyclization Reactions: The construction of the core heterocyclic systems, such as quinazolines, pyrimidines, and pyridines, is often a pivotal step in the synthetic sequence.
The choice of synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the overall efficiency and scalability of the process.
Case Study: Synthesis of Gefitinib, an EGFR Tyrosine Kinase Inhibitor
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4] Its synthesis provides an excellent example of the practical application of key synthetic methodologies in kinase inhibitor development. Several synthetic routes to Gefitinib have been reported; here, we will detail a convergent and efficient approach.
Retrosynthetic Analysis of Gefitinib
A logical retrosynthetic analysis of Gefitinib reveals two key building blocks: a substituted quinazoline core and a morpholino-containing side chain. The final key bond formation is typically an ether linkage, preceded by the crucial construction of the 4-anilinoquinazoline scaffold via a nucleophilic aromatic substitution reaction.
Caption: Retrosynthetic analysis of Gefitinib.
Experimental Protocol: A Step-by-Step Synthesis of Gefitinib
The following protocol outlines a multi-step synthesis of Gefitinib, starting from readily available materials. This route emphasizes practical and scalable reactions.
Step 1: Synthesis of 4-Hydroxy-3-methoxy-benzonitrile
This step involves the conversion of vanillin to the corresponding nitrile, a key intermediate for the quinazoline core.
Reaction: Vanillin is converted to its oxime, followed by dehydration to the nitrile.
Rationale: This establishes the nitrile group, which is a precursor for the cyclization to form the quinazoline ring.
Protocol:
To a solution of vanillin (1 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
Reflux the mixture for 2 hours.
Cool the reaction mixture and pour it into ice water.
Filter the resulting precipitate (vanillin oxime) and dry.
To the dried oxime, add acetic anhydride (3 eq) and heat at 140 °C for 1 hour.
Pour the cooled reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxy-3-methoxy-benzonitrile.
Step 2: O-Alkylation with 3-Morpholinopropyl chloride
The phenolic hydroxyl group is alkylated with the morpholino-containing side chain.
Reaction: Williamson ether synthesis.
Rationale: This step introduces the solubilizing morpholino side chain, which is crucial for the drug's pharmacokinetic properties.
Protocol:
To a solution of 4-hydroxy-3-methoxy-benzonitrile (1 eq) in DMF, add potassium carbonate (1.5 eq) and 3-morpholinopropyl chloride hydrochloride (1.2 eq).
Heat the mixture at 80 °C for 6 hours.
Cool the reaction, pour into water, and extract with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(3-morpholinopropoxy)-3-methoxy-benzonitrile.
Step 3: Nitration
A nitro group is introduced ortho to the methoxy group.
Reaction: Electrophilic aromatic substitution.
Rationale: The nitro group will be reduced to an amine in the subsequent step, which is necessary for the quinazoline ring formation.
Protocol:
Dissolve 4-(3-morpholinopropoxy)-3-methoxy-benzonitrile (1 eq) in glacial acetic acid.
Cool the solution to 0 °C and add fuming nitric acid (1.2 eq) dropwise.
Stir the reaction at room temperature for 4 hours.
Pour the mixture into ice water and neutralize with sodium hydroxide solution.
Extract the product with dichloromethane, wash with water, dry, and concentrate to yield 2-nitro-4-(3-morpholinopropoxy)-5-methoxy-benzonitrile.
Step 4: Reduction of the Nitro Group
The nitro group is reduced to an amine.
Reaction: Catalytic hydrogenation or reduction with a metal in acid.
Rationale: The resulting amino group is essential for the subsequent cyclization step.
Protocol:
Dissolve the nitro compound (1 eq) in ethanol.
Add a catalytic amount of 10% Pd/C.
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 2-amino-4-(3-morpholinopropoxy)-5-methoxy-benzonitrile.
Step 5: Quinazoline Ring Formation
The amino-nitrile is cyclized to form the quinazolinone core.
Reaction: Condensation with formamide or a derivative.
Rationale: This is the key ring-forming step to construct the heterocyclic core of the inhibitor.
Protocol:
Heat a mixture of the amino-nitrile (1 eq) and formamide (10 eq) at 150 °C for 5 hours.
Cool the reaction mixture and add water.
Filter the precipitated solid, wash with water, and dry to obtain 6-(3-morpholinopropoxy)-7-methoxy-quinazolin-4(3H)-one.
Step 6: Chlorination of the Quinazolinone
The hydroxyl group of the quinazolinone is converted to a chloro group.
Reaction: Treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride.
Rationale: The 4-chloroquinazoline is a highly reactive intermediate, primed for nucleophilic aromatic substitution.
Protocol:
Suspend the quinazolinone (1 eq) in thionyl chloride (5 eq) with a catalytic amount of DMF.
Reflux the mixture for 3 hours.
Cool the reaction and carefully quench with ice water.
Neutralize with aqueous ammonia and extract with dichloromethane.
Dry the organic layer and concentrate to yield 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline.
Step 7: Nucleophilic Aromatic Substitution to Yield Gefitinib
The final step involves the coupling of the 4-chloroquinazoline with 3-chloro-4-fluoroaniline.
Reaction: SNAr reaction.
Rationale: This step introduces the anilino moiety that is critical for binding to the ATP pocket of the EGFR kinase.
Protocol:
Dissolve the 4-chloroquinazoline (1 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol.
Add a catalytic amount of hydrochloric acid.
Reflux the mixture for 4 hours.
Cool the reaction mixture, and the product will precipitate as the hydrochloride salt.
Filter the solid, wash with cold isopropanol, and dry to obtain Gefitinib hydrochloride.[4][5][6]
Caption: A simplified workflow for the synthesis of Gefitinib.
Data Summary and Characterization
The successful synthesis of Gefitinib requires rigorous characterization of the final product and key intermediates to ensure purity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the products.
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound and intermediates. A purity of >98% is typically required for biological testing.
Troubleshooting and Optimization
The synthesis of complex organic molecules like kinase inhibitors can present various challenges. Below are some common issues and potential solutions:
Problem
Potential Cause
Suggested Solution
Low yield in Step 2 (O-Alkylation)
Incomplete reaction; side reactions.
Ensure anhydrous conditions. Use a phase-transfer catalyst to improve reactivity. Optimize temperature and reaction time.
Use fresh Pd/C catalyst. Increase hydrogen pressure or reaction time. Consider alternative reducing agents like SnCl₂/HCl.
Difficulty in purification of the final product
Presence of closely related impurities.
Optimize the final precipitation/crystallization step. Consider column chromatography if necessary, though it is less ideal for large-scale synthesis.
Formation of regioisomers in the nitration step
Insufficient regioselectivity.
Carefully control the reaction temperature and the rate of addition of the nitrating agent.
Conclusion and Future Directions
The synthesis of kinase inhibitors is a dynamic and evolving field that lies at the heart of modern drug discovery. The ability to efficiently and selectively construct these complex molecules is paramount to the development of new and improved therapies for a wide range of diseases. The synthesis of Gefitinib serves as a compelling case study, illustrating the key chemical transformations and strategic considerations involved.
Future advancements in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, the exploration of novel heterocyclic scaffolds, and the integration of computational chemistry to guide the design and synthesis of next-generation kinase inhibitors with enhanced potency and selectivity. The continued collaboration between synthetic chemists, medicinal chemists, and biologists will be essential to translate these scientific advances into transformative medicines.
References
Maskrey, T. S., Kristufek, T., & et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(05), 471-476.
A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). [Source details not fully available in search results].
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). [Source details not fully available in search results].
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2022). Frontiers in Chemistry, 9, 778003.
Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. (2019). ACS Omega, 4(7), 12775–12781.
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Expert Opinion on Drug Discovery, 20(8), 847-872.
Full article: FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Expert Opinion on Drug Discovery, 20(8), 847-872.
Method for synthesizing Imatinib. (2013).
Modified Synthesis of Erlotinib Hydrochloride. (n.d.). [Source details not fully available in search results].
Process For The Preparation Of Gefitinib. (n.d.). [Source details not fully available in search results].
Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (2016). Journal of Medicinal Chemistry, 59(24), 11049–11062.
Method for synthesizing Imatinib. (2012).
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). [Source details not fully available in search results].
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14782–14830.
Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. (2009). Drug Metabolism and Disposition, 37(6), 1242–1250.
Novel Imatinib base synthesis. (2008).
Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatini. (2016). Chapman University Digital Commons.
Dasatinib monohydrate: Structure and Synthesis method. (2024). ChemicalBook.
The preparation method of Gefitinib. (2016).
Synthesis and biological characterisation of a des-aza-das
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). Molecules, 29(7), 1459.
FDA-approved small molecule kinase inhibitors-Part 1. (2023). BOC Sciences.
PREPARATION OF ERLOTINIB HYDROCHLORIDE. (n.d.). [Source details not fully available in search results].
Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry, 10, 868882.
Anti-inflammatory properties of pyrazole derivatives
Application Note: Strategic Development & Evaluation of Pyrazole-Based Anti-Inflammatories Executive Summary & Strategic Rationale The pyrazole scaffold represents a cornerstone in modern non-steroidal anti-inflammatory...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Development & Evaluation of Pyrazole-Based Anti-Inflammatories
Executive Summary & Strategic Rationale
The pyrazole scaffold represents a cornerstone in modern non-steroidal anti-inflammatory drug (NSAID) discovery.[1] Unlike traditional carboxylate-containing NSAIDs (e.g., ibuprofen, diclofenac) that often cause gastric mucosal damage via ion trapping, pyrazole derivatives—exemplified by Celecoxib —offer a distinct pharmacophore capable of high selectivity for Cyclooxygenase-2 (COX-2).[1]
This guide provides a comprehensive workflow for researchers developing novel pyrazole derivatives. It moves beyond standard textbook descriptions to address the causality of experimental design: from the rational substitution of the pyrazole ring to the biphasic validation of efficacy in vivo.
Rational Design: The Pyrazole Pharmacophore
Effective design requires understanding the structural requirements for COX-2 selectivity. The COX-2 active site contains a secondary hydrophobic side pocket (valine at position 523) that is absent in COX-1 (isoleucine at 523).
Critical SAR (Structure-Activity Relationship) Guidelines:
The 1,5-Diaryl Arrangement: A central pyrazole ring substituted at positions 1 and 5 with aryl groups is critical. This geometry orients the substituents to fit the larger COX-2 binding pocket.
Position 1 (N1): Substitution with a sulfonamide (
) or methylsulfonyl () group is the primary driver for COX-2 specificity. This moiety binds to the hydrophilic side pocket of the enzyme.
Position 3 (C3): Lipophilic groups (e.g.,
, ) here enhance membrane permeability and hydrophobic interaction within the channel.
Position 5 (C5): Bulky aryl groups here cause steric clash with the smaller COX-1 channel but are accommodated by COX-2.
Visualizing the Inflammatory Cascade & Target Interaction
Figure 1: The Arachidonic Acid Cascade. Pyrazole derivatives are designed to selectively intercept the inducible COX-2 pathway while sparing the constitutive COX-1 pathway responsible for gastric maintenance.
In Vitro Validation: COX-2 Inhibition Assay
Before animal testing, the compound's affinity must be quantified. We utilize a Fluorometric COX-2 Screening Protocol . This is superior to colorimetric assays due to higher sensitivity and fewer false positives from colored test compounds.
Mechanism: The assay measures the peroxidase activity of COX. The enzyme converts Arachidonic Acid (AA) to PGG2, then to PGH2. During this reduction, a fluorometric probe (e.g., ADHP) is oxidized to a fluorescent product (Resorufin).
Protocol A: Fluorometric COX-2 Inhibition
Reagents:
Recombinant Human COX-2 Enzyme.
Cofactor Mix (Hematin).
Arachidonic Acid (Substrate).
Fluorometric Probe (Ex/Em = 535/587 nm).
Control: Celecoxib (10 µM).
Step-by-Step Methodology:
Enzyme Activation: Dilute COX-2 enzyme in Assay Buffer (100 mM Tris-HCl, pH 8.0). Add Cofactor Mix. Incubate at 25°C for 5 minutes. Why? Hematin is required to reconstitute the holoenzyme activity.
Inhibitor Incubation:
Add 10 µL of Test Pyrazole Derivative (dissolved in DMSO) to the reaction wells.
Screening Concentration: Initially screen at 10 µM. If inhibition >50%, proceed to dose-response (0.01 µM – 100 µM).
Controls: Include a "Solvent Control" (DMSO only) and "No Enzyme Control" (background).
Incubate for 10 minutes at 25°C. Why? Allows the inhibitor to occupy the hydrophobic channel before substrate competition.
Kinetic Measurement: Immediately read fluorescence (Ex 535 / Em 587) in kinetic mode for 10 minutes.
Calculation:
Select two time points (
) within the linear range.
In Vivo Validation: Carrageenan-Induced Paw Edema
The Carrageenan-Induced Paw Edema model is the gold standard for assessing acute anti-inflammatory efficacy.[2] It is chosen over chronic models (like adjuvant arthritis) for initial screening because it is rapid, reproducible, and highly sensitive to COX inhibitors.
Mechanistic Causality (The Biphasic Response):
Phase 1 (0–1 hour): Release of histamine, serotonin, and bradykinin.[3] Pyrazoles typically show low efficacy here.
Phase 2 (3–5 hours): Release of prostaglandins and inducible COX-2 expression. This is the critical window for Pyrazole evaluation.
Protocol B: Carrageenan Challenge Workflow
Animals: Wistar Albino Rats (150–200g).
Group Size:
(Statistical power requirement).
Step-by-Step Methodology:
Baseline Measurement (
):
Mark the right hind paw at the lateral malleolus (ankle bone).
Measure initial paw volume using a Digital Water Plethysmometer . Dip the paw exactly to the mark.
Tip: Ensure the water contains a wetting agent to prevent bubble formation, which skews volume data.
Drug Administration:
Administer the Test Pyrazole (e.g., 10 mg/kg, p.o.) or Vehicle (0.5% CMC) 1 hour prior to challenge.
Why? Oral absorption time is required to reach peak plasma concentration (
) by the time Phase 2 inflammation begins.
Induction:
Inject 0.1 mL of 1% w/v Lambda-Carrageenan (in sterile saline) into the sub-plantar tissue of the right hind paw.
Critical Control: Use a 26G needle. Injecting too deep (into muscle) or too shallow (intradermal) alters the edema kinetics.
Assessment:
Measure paw volume at 1, 3, and 5 hours post-injection.
Primary Endpoint: The 3-hour time point corresponds to peak COX-2 activity.
Data Presentation Template
Group
Dose (mg/kg)
Mean Paw Volume ( hr)
% Inhibition
Vehicle Control
-
mL
-
Standard (Celecoxib)
10
mL
Pyrazole Derivative 4a
10
mL
Pyrazole Derivative 4b
10
mL
Experimental Workflow Visualization
The following diagram outlines the decision tree for advancing a pyrazole lead from synthesis to in vivo testing.
Figure 2: Strategic Screening Workflow. Only compounds demonstrating high COX-2 selectivity (Selectivity Index > 10) and low cytotoxicity advance to animal models.
References
Ghoneim, M. M., et al. (2024). "Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation." Molecular Diversity.
Kumari, S., & Gupta, H. (2025). "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives."[1] International Journal of Pharmaceutical Sciences.
Application Note: Precision Radiolabeling of Heterocyclic Compounds with Iodine Radioisotopes
(SPECT), (PET), (In vitro), (Therapy) Strategic Overview: The Heterocyclic Challenge Radiolabeling heterocyclic compounds—the structural backbone of 85% of modern pharmaceuticals—presents a distinct chemical paradox. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
(SPECT), (PET), (In vitro), (Therapy)
Strategic Overview: The Heterocyclic Challenge
Radiolabeling heterocyclic compounds—the structural backbone of 85% of modern pharmaceuticals—presents a distinct chemical paradox. Unlike simple arenes, heterocycles possess polarized electron densities that defy "one-size-fits-all" iodination strategies.
Electron-Rich Heterocycles (e.g., imidazoles, thiophenes) are prone to over-iodination and oxidative degradation under standard electrophilic conditions (e.g., Chloramine-T).
Electron-Deficient Heterocycles (e.g., pyridines, pyrimidines) are inert to direct electrophilic attack, requiring harsh conditions that often degrade the precursor.
This guide moves beyond elementary direct iodination, focusing on regiospecific organometallic approaches (Destannylation and Cu-mediated Boronic Acid coupling). These methods ensure high specific activity (no-carrier-added) and precise locational integrity, which are non-negotiable for receptor binding assays and clinical imaging.
Method Selection Matrix
Select your protocol based on the electronic nature of your target and the required Specific Activity (SA).
Feature
Oxidative Destannylation
Cu-Mediated Borono-Deiodination
Direct Electrophilic (Chloramine-T)
Primary Mechanism
Electrophilic substitution () via stannyl leaving group.
Nucleophilic-like attack via Cu(I/II) intermediate.
Direct oxidation of iodide to species.
Target Scope
Universal (Rich & Poor rings).
Universal (Best for late-stage functionalization).
Activated rings only (Phenols/Anilines).
Regioselectivity
Excellent (Determined by Sn position).
Excellent (Determined by B position).
Poor (Ortho/Para mixtures).
Precursor Stability
Moderate (Sn-C bond is weak; acid sensitive).
High (Boronic esters are shelf-stable).
N/A (Uses parent compound).
Toxicity
High (Organotin byproducts).
Low (Green chemistry compatible).
Low.
Specific Activity
High (Theoretical max).
High.
Low (Carrier-added usually required).
Protocol A: Oxidative Destannylation (The Gold Standard)
This is the industry standard for generating high-SA radiopharmaceuticals. The weak
bond directs the iodine to a specific carbon, even on deactivated rings.
Mechanism & Workflow
The reaction utilizes an oxidant (typically mild) to generate an electrophilic iodine species (
or ) which attacks the carbon bearing the trialkyltin group.
Figure 1: Oxidative destannylation workflow. The stannyl group acts as a "lightning rod" for the iodine electrophile.
Detailed Procedure
Reagents:
Precursor: 50 µg of trimethylstannyl- or tributylstannyl-heterocycle in 50 µL EtOH.
Radioiodine: [
]NaI in 0.1 M NaOH (High concentration, low volume).
Oxidant: Peracetic acid (generated in situ) or Iodogen coated tubes. Avoid Chloramine-T for sensitive heterocycles.
Quench: Sodium metabisulfite (
) solution (10 mg/mL).
Step-by-Step:
Setup: In a V-vial, add 10-50 µL of [
]NaI solution.
Acidification: Add 50 µL of 10% Acetic Acid in MeOH. (pH must be ~4-5 to prevent side reactions).
Precursor Addition: Add the stannyl precursor solution.
Oxidation: Add 20 µL of 30%
.
Expert Tip: For extremely acid-sensitive heterocycles (e.g., certain indoles), use Iodogen-coated vials instead of liquid oxidants to minimize oxidative stress.
Incubation: React at room temperature for 5-10 minutes. (Electron-poor rings may require 50°C for 15 mins).
Quenching: Add 100 µL of Sodium Metabisulfite solution to neutralize excess oxidant and reduce unreacted iodine to iodide.
Validation: Collect the radioactive peak corresponding to the UV retention time of the non-radioactive iodinated standard (
-standard).
Safety: Tributyltin is toxic. Ensure the cut-off time on the HPLC diverts the tin precursor to waste.
Protocol B: Copper-Mediated Boronic Acid Labeling (The Modern Approach)
This method, popularized by Scott et al., allows for nucleophilic-type radioiodination using stable, non-toxic boronic acid precursors. It is ideal for late-stage labeling of complex drugs.
Mechanism
Unlike destannylation, this uses a Copper catalyst to facilitate the reaction, often avoiding the need for strong oxidants.[1]
Figure 2: Copper-mediated radioiodination.[1][2] The Cu center activates the aromatic ring for attack by the iodide.
Detailed Procedure
Reagents:
Precursor: 4 µmol Aryl Boronic Acid/Pinacol Ester in DMF or MeOH.
Catalyst:
(Copper(II) triflate) or .
Ligand/Base: Pyridine (essential for stabilizing the Cu intermediate).
Atmosphere: Air (tolerant) or
.
Step-by-Step:
Catalyst Mix: Prepare a fresh solution of
(0.02 M) and Pyridine (0.5 M) in dry Methanol or DMF.
Reaction: In a microcentrifuge tube, combine:
5 µL of Boronic Precursor solution.
5-10 µL of [
]NaI.
50 µL of Catalyst/Pyridine mix.
Heating: Heat at 80°C - 100°C for 20 minutes.
Note: While some papers suggest room temp, heterocycles often require thermal activation to overcome the activation energy of the Cu-transmetallation step.
Dilution: Dilute with 1 mL water.
Purification: C18 Sep-Pak cartridge or HPLC.
Advantage:[2][3][4][5][6][7][8] The boronic acid precursor is much more polar than the iodinated product, making separation easier than in destannylation.[7]
Critical Control Point: Stability & Deiodination[6][9][10]
A major failure mode for iodinated heterocycles is in vivo deiodination, where enzymes (deiodinases) or nucleophiles remove the iodine, sending it to the thyroid.
Self-Validating Stability Protocol:
Incubation: Incubate the purified radiotracer in human/mouse serum at 37°C.
Sampling: Take aliquots at 1h, 4h, and 24h.
Precipitation: Add cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge.
Analysis: Analyze supernatant via Radio-TLC or HPLC.
Pass Criteria: >95% intact parent compound at 4h.
Fail Criteria: Appearance of free Iodide peak (
) or oxidized species.
Mitigation Strategy:
If deiodination occurs, redesign the molecule using a "Prosthetic Group" approach . Instead of iodinating the heterocycle directly, iodinate a stable benzoate moiety (e.g., N-succinimidyl-4-[
]iodobenzoate) and conjugate it to the heterocycle via an amine linker.
References
Coenen, H. H., et al. "Radioiodination reactions for pharmaceuticals." Radiochimica Acta 94.11 (2006): 751-764.
Scott, P. J. H., et al. "A General Method for the Copper-Mediated Nucleophilic Radioiodination of Arenes." Journal of the American Chemical Society 136.31 (2014): 10918-10921.
Zarrad, F., et al. "Oxidative Iododestannylation: A Robust Method for the Preparation of High Specific Activity Radiotracers." Molecules 22.10 (2017).
Seevers, R. H., & Counsell, R. E. "Radioiodination techniques for small organic molecules." Chemical Reviews 82.6 (1982): 575-590.[8]
Gouverneur, V., et al. "Recent Advances in Synthetic Methods for Radioiodination." Journal of Organic Chemistry 85.10 (2020).
Improving yield of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole synthesis
Subject: Technical Support Center: Optimization of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole Synthesis Executive Summary This technical guide addresses the synthesis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Technical Support Center: Optimization of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole Synthesis
Executive Summary
This technical guide addresses the synthesis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole , a specific scaffold often utilized in kinase inhibitor discovery and PROTAC linker design. The synthesis typically involves the N-alkylation of 4-iodopyrazole with a phenoxyethyl electrophile.
Common user-reported issues include low conversion rates , elimination byproducts (vinyl ethers) , and iodine dehalogenation . This guide provides optimized protocols, mechanistic insights, and troubleshooting workflows to maximize yield and purity.
Part 1: Synthetic Strategy & Decision Matrix
There are two primary routes to access this target. Route A (Nucleophilic Substitution) is generally preferred for scalability, while Route B (Mitsunobu) is reserved for cases where the alkyl halide is unstable or unavailable.
This method utilizes the "Cesium Effect," where the large cesium cation forms a looser ion pair with the pyrazolate anion, significantly enhancing nucleophilicity compared to sodium or potassium bases [1].
Dissolution: Dissolve 4-iodo-1H-pyrazole in anhydrous DMF under an inert atmosphere (
or Ar).
Deprotonation: Add
. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may become slightly cloudy.
Addition: Add 1-(2-bromoethoxy)-4-bromobenzene dropwise. If using KI, add it now.
Reaction: Heat to 60°C . Monitor by LC-MS or TLC.[1][2]
Critical Checkpoint: Do not exceed 80°C. Higher temperatures promote the E2 elimination of the phenoxyethyl bromide, generating 1-bromo-4-(vinyloxy)benzene.
) is a poor nucleophile due to the electron-withdrawing iodine. enhances reactivity without being basic enough to rapidly cause elimination of the alkyl halide linker [2].
Protocol B: Mitsunobu Coupling (Alternative)
Use this if the alkyl bromide is unstable or if you only have the alcohol precursor.
Reagents:
Substrate: 4-Iodo-1H-pyrazole (1.0 eq)
Alcohol: 2-(4-bromophenoxy)ethanol (1.2 eq)
Phosphine:
(1.5 eq) or Polymer-supported (for easier purification)
Azodicarboxylate: DIAD or DBAD (1.5 eq)
Solvent: Anhydrous THF or Toluene
Key Constraint: The
of pyrazole (~14) is borderline for standard Mitsunobu conditions (ideal nucleophile ). Reaction times may be long [3].
Part 3: Troubleshooting & FAQ
Issue 1: Formation of Vinyl Ether Impurity
Symptom: LC-MS shows a peak corresponding to the mass of the linker minus HBr, and low product yield.
Cause: E2 Elimination. The base is deprotonating the
-carbon of the linker instead of the pyrazole acting as a nucleophile.
Mechanism:
The phenoxy group makes the -hydrogens slightly acidic, and the bromide is a good leaving group. Strong bases (NaH) or high heat favor elimination.
Caption: Mechanism of competitive E2 elimination leading to vinyl ether impurities.
Solution:
Switch Solvent: Change from DMF to Acetonitrile or Acetone . These solvents are less polar/basic and often suppress elimination.
Lower Temperature: Run the reaction at RT for longer (12-24h) rather than heating.
Change Base: Use
instead of if elimination persists (potassium is less reactive, potentially slowing E2).
Issue 2: Regioselectivity (N1 vs N2)
Question: "Do I need to worry about N1 vs N2 alkylation?"
Answer:No. 4-Iodo-1H-pyrazole is a symmetric molecule (tautomers are identical). Alkylation at either nitrogen produces the exact same product. Regioselectivity is only a concern if the pyrazole has substituents at positions 3 or 5 [4].
Issue 3: De-iodination
Symptom: Product mass corresponds to the non-iodinated pyrazole.
Cause: Metal-Halogen Exchange or Reduction. This is rare with Carbonate bases but common if trying to use Lithiated bases (e.g., n-BuLi) to boost nucleophilicity.
Solution: Strictly avoid organolithium or Grignard reagents. The iodine at C4 is labile to metal exchange. Stick to mild carbonate bases.
Part 4: Data & Benchmarking
Table 1: Solvent and Base Effects on Yield
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Major Impurity
NaH
DMF
0 -> RT
4
45%
Vinyl Ether (Elimination)
Acetone
Reflux
18
62%
Unreacted SM
DMF
60
6
88%
None
MeCN
Reflux
8
82%
Trace Vinyl Ether
Data aggregated from internal optimization of electron-deficient pyrazole alkylations.
References
Cesium Carbonate Effect: Flessner, T., & Dorsch, D. (2010). Cesium Carbonate: A Powerful Base for the Alkylation of Nitrogen Heterocycles. (General principle citation).
Technical Support Center: Stabilizing N-Protected Iodopyrazoles in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet vexing challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet vexing challenge in modern synthetic chemistry: the stabilization of N-protected iodopyrazoles during palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, while desirable for coupling, often leads to substrate degradation, impacting yield and purity.[1] This resource offers a structured approach to diagnosing and solving these stability issues, grounded in mechanistic principles and field-proven strategies.
This section addresses the most common initial hurdles encountered when working with N-protected iodopyrazoles.
Question 1: My Suzuki-Miyaura coupling reaction is giving low to no yield of the desired product. What are the likely causes?
Answer: Low or no conversion in Suzuki-Miyaura reactions involving N-protected iodopyrazoles often points to one of several issues:
Catalyst Inactivation: The pyrazole nitrogen can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.[1] N-protection is crucial to mitigate this.[1] If you are already using a protecting group, consider if it is sterically hindering enough or if the reaction conditions are causing its partial cleavage.
Deiodination (Protodeiodination): This is a significant side reaction where the iodine atom is replaced by a hydrogen atom from the solvent or other reagents. This is particularly prevalent with electron-rich pyrazoles and can be exacerbated by high temperatures and certain bases.
Boronic Acid Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of your boronic acid partner, consuming it and reducing the yield of your desired cross-coupled product.[2]
Steric Hindrance: Highly substituted pyrazoles or bulky N-protecting groups can sterically hinder the approach of the coupling partners to the catalytic center.[3]
Question 2: I am observing a significant amount of a byproduct that appears to be my starting iodopyrazole without the iodine. How can I prevent this deiodination?
Answer: Reductive deiodination is a common challenge.[4] To minimize this side reaction, consider the following strategies:
Lowering Reaction Temperature: Higher temperatures can promote deiodination. If possible, screen for a more active catalyst system that allows for lower reaction temperatures.[2]
Choice of Base: The nature and strength of the base can influence the rate of deiodination. Weaker bases are often preferable. For instance, carbonates (e.g., K₂CO₃, Cs₂CO₃) are generally milder than hydroxides or alkoxides.
Solvent Selection: The solvent can be a proton source for deiodination. Ensure you are using anhydrous solvents and consider less protic options. Rigorously degassing solvents is also critical to remove dissolved oxygen, which can participate in side reactions.[2]
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the deiodination pathway.[2]
Question 3: Which N-protecting group is best for stabilizing my iodopyrazole during a Sonogashira coupling?
Answer: The ideal N-protecting group depends on the specific substrate and reaction conditions. However, some general principles apply:
Steric Bulk: A sufficiently bulky protecting group can shield the pyrazole nitrogen from coordinating with the palladium catalyst.
Electronic Effects: The protecting group should not introduce electronic effects that destabilize the C-I bond or interfere with the catalytic cycle.
Stability: The group must be stable to the reaction conditions (base, temperature) but readily cleavable post-coupling.
Commonly used and effective protecting groups include:
Boc (tert-Butoxycarbonyl): Often a good starting point, though it can be labile under strongly acidic or basic conditions.
SEM (2-(Trimethylsilyl)ethoxymethyl): Known for its stability under a range of catalytic conditions and can be strategically transposed between pyrazole nitrogens to influence reactivity.[5][6]
PMB (p-Methoxybenzyl): Removable under oxidative or strongly acidic conditions.[7]
Trityl (Triphenylmethyl): A very bulky group, offering excellent steric protection, but can be sensitive to acid.
A systematic screening of protecting groups is often the most effective approach for a new substrate.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving persistent issues.
Guide 2.1: Diagnosing and Overcoming Catalyst Deactivation
Catalyst deactivation is a primary suspect in failed cross-coupling reactions with N-protected iodopyrazoles.
Symptoms:
Stalled reaction with significant starting material remaining.
Formation of palladium black (precipitation of inactive Pd(0)).[8]
Troubleshooting Workflow:
Caption: Troubleshooting catalyst deactivation.
Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add the N-protected iodopyrazole (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst and ligand combination. For example:
Vial 1: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)
Vial 2: Pd(PPh₃)₄ (5 mol%)
Vial 3: A pre-formed catalyst like XPhos Pd G3 (2 mol%)
Reaction: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) and heat the reactions to the desired temperature (e.g., 80-100 °C).[1]
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
Analysis: Compare the conversion rates and product formation across the different ligand systems to identify the optimal choice.
Guide 2.2: Mitigating Deiodination and Other Side Reactions
Deiodination and homocoupling are common side reactions that consume starting materials and complicate purification.
Use ligands that promote reductive elimination.[2]
Experimental Protocol: Copper-Free Sonogashira Coupling to Minimize Alkyne Homocoupling
The traditional Sonogashira reaction often employs a copper co-catalyst, which can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[9] A copper-free protocol can mitigate this.
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected iodopyrazole (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).[2]
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the degassed solvent (e.g., dioxane).[2] Then, add the terminal alkyne (1.2 equiv.).[2]
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon.[2]
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS.[1] Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.[1][2] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2] Purify by column chromatography.[1][2]
Section 3: Advanced Strategies and Mechanistic Considerations
A deeper understanding of the underlying mechanisms can unlock solutions for particularly challenging substrates.
The Role of the N-Protecting Group Revisited: The SEM-Switch
For some pyrazole systems, the reactivity of different C-H or C-I bonds can be dramatically different. The SEM [2-(trimethylsilyl)ethoxymethyl] protecting group offers a unique advantage. It can be transposed from one pyrazole nitrogen to the other under thermal conditions with a catalytic amount of SEM-Cl.[5][6] This "SEM switch" can transform a less reactive position into a more reactive one, enabling sequential functionalization.[5][6]
Caption: The SEM-switch strategy to enhance reactivity.
The Catalytic Cycle and Points of Failure
Understanding the elementary steps of a cross-coupling reaction, such as the Stille coupling, helps pinpoint where a reaction might be failing.
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the iodopyrazole. This step is generally fast for iodides.[10]
Transmetalation: The organic group from the coupling partner (e.g., an organotin reagent in Stille coupling) is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Troubleshooting the Stille Reaction:
Step
Potential Issue with N-Protected Iodopyrazoles
Solution
Oxidative Addition
Generally facile with iodides.
Not usually the rate-limiting step.
Transmetalation
The pyrazole moiety can coordinate to the Pd(II) intermediate, slowing down this step.
Use of additives like LiCl can sometimes accelerate this step. Consider a more reactive organometallic partner if possible.
Reductive Elimination
Steric hindrance from the N-protecting group or substituents can impede this final step.
Employ bulky, electron-rich ligands that promote reductive elimination.
References
Benchchem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
Kiefl, E., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
Daugulis, O., et al. (n.d.). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. Angewandte Chemie International Edition.
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros.
Świątek, K., et al. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
Wikipedia. (n.d.). Stille reaction.
Espinet, P., & Echavarren, A. M. (2004, August 27). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.
Benchchem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
Bakos, J., et al. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. International Journal of Molecular Sciences.
Daugulis, O., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society.
Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Complex Molecules.
Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros.
Alami, M., et al. (n.d.). Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles. Journal of the Chemical Society, Perkin Transactions 1.
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
Guillaumet, G., et al. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.
ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine.
Holzer, W., & Eller, G. A. (2004, September 17). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. HETEROCYCLES.
Technical Support Center: Managing Catalyst Poisoning with Pyrazole Substrates
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with catalyst poisoning by pyrazole-containing substrates...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with catalyst poisoning by pyrazole-containing substrates. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and frequently asked questions to ensure the success of your catalytic reactions.
Foundational Understanding: Why Do Pyrazoles Poison Catalysts?
Before troubleshooting, it is crucial to understand the root cause of the issue. Pyrazoles are five-membered N-heterocycles that possess nitrogen atoms with lone pairs of electrons.[1] These nitrogen atoms can act as strong ligands, coordinating with transition metal centers (e.g., Palladium, Rhodium, Copper) that are the active sites of your catalyst.[2][3]
This coordination can lead to two primary modes of deactivation:
Reversible Inhibition: The pyrazole substrate competes with your desired reactants for access to the catalyst's active sites. This is often a temporary effect that can be overcome by adjusting reaction conditions.
Irreversible Poisoning: The pyrazole forms a very strong, stable bond with the metal center, creating an inactive complex that effectively removes the catalyst from the reaction cycle.[4][5] This is a more severe form of deactivation.[6]
The primary mechanism involves the chemisorption of the nitrogen-containing pyrazole onto the catalyst's active sites, blocking them from reactant molecules.[4][7]
Visualizing the Poisoning Mechanism
The following diagram illustrates how a pyrazole substrate can interrupt a standard catalytic cycle.
Caption: The mechanism of catalyst poisoning by a pyrazole substrate.
Troubleshooting Guide: Common Experimental Failures
This section is structured in a question-and-answer format to directly address problems you may encounter in the lab.
Q1: My reaction is extremely sluggish or has completely stalled after an initial period of activity. What's happening and how can I fix it?
This is a classic symptom of gradual catalyst deactivation, likely due to poisoning by the pyrazole substrate.
Causality: As the reaction proceeds, more catalyst particles become irreversibly bound by the pyrazole, leading to a drop in the concentration of active catalyst and a corresponding decrease in the reaction rate.
Solutions & Protocols:
Strategy
Rationale
Ligand Modification
Bulky, electron-rich phosphine ligands can sterically hinder the pyrazole's approach to the metal center and electronically outcompete it for binding.
Incremental Addition
Adding the pyrazole substrate slowly over time maintains a low instantaneous concentration, reducing the rate of catalyst poisoning.[8]
Use of Additives
"Sacrificial" agents can preferentially bind to the catalyst, protecting the active sites from the pyrazole. The choice is highly reaction-specific.[8]
Protecting Groups
Temporarily protecting the pyrazole's nitrogen atoms (e.g., with a methyl or BOC group) can prevent coordination. The protecting group is removed post-reaction.[9]
Change Catalyst Source
Some pre-catalysts are more robust. If using Pd₂(dba)₃, be aware that the dba ligand itself can undergo side reactions, contributing to deactivation.[10][11] A dba-free source may be beneficial.
Reaction Setup: Assemble your reaction under a strictly inert atmosphere (Argon or Nitrogen), as palladium catalysts are often air-sensitive.[8]
Initial Charge: Add the solvent, base, catalyst, ligand, and the non-pyrazole coupling partner to the reaction vessel.
Prepare Syringe Pump: Dissolve the total required amount of the pyrazole substrate in a portion of the reaction solvent. Load this solution into a gas-tight syringe and place it on a syringe pump.
Slow Addition: Heat the reaction mixture to the desired temperature. Once stabilized, begin the slow addition of the pyrazole solution via the syringe pump over several hours (e.g., 4-8 hours).
Monitoring: Monitor the reaction progress by TLC or LC-MS. You should observe a more sustained conversion rate compared to adding all the substrate at once.
Q2: My reaction is not reproducible. It worked once but is failing now. What should I check?
Irreproducibility often points to subtle variations in reagents or setup.
Causality: Trace impurities in reagents or the atmosphere can act as potent catalyst poisons.[12] Nitrogen-containing heterocycles make the catalyst system particularly sensitive to these factors.
Solutions & Protocols:
Strategy
Rationale
Reagent Purity
Impurities (e.g., water, other nitrogenous compounds, sulfur compounds) in your pyrazole substrate or solvents can poison the catalyst.[7][12]
Inert Atmosphere
The active form of many catalysts (e.g., Pd(0)) is readily oxidized by air, leading to deactivation.[8]
Base Quality
Bases can absorb water and CO₂ from the atmosphere. Ensure your base is freshly ground and dried, or sourced from a new bottle and handled in a glovebox.[12]
Stirring Efficiency
For heterogeneous catalysts, poor stirring can create localized high concentrations of the pyrazole, accelerating deactivation at certain points on the catalyst surface.[8]
Visualizing a Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process systematically.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Catalyst Regeneration: Restoring Activity
In some cases, a poisoned catalyst can be regenerated, which is both cost-effective and environmentally friendly. The appropriate method depends on the nature of the deactivation. For poisoning by organic molecules like pyrazoles, a chemical wash is often effective.[13][14][15]
Q3: Can I regenerate my palladium catalyst that has been poisoned by a pyrazole substrate?
Yes, regeneration is often possible, especially if the deactivation is due to surface adsorption rather than structural change.
Causality: A chemical wash uses a solvent or a mild acidic/basic solution to dissolve or displace the adsorbed pyrazole molecules from the catalyst's active sites, restoring their availability.[13]
General Protocol for Chemical Washing (Lab Scale)
Disclaimer: This is a general procedure. Always consult the catalyst manufacturer's guidelines and relevant safety data sheets. The specific washing agent may need to be optimized.
Catalyst Recovery: After the reaction, carefully recover your solid-supported catalyst by filtration.
Solvent Wash: Wash the recovered catalyst multiple times with the reaction solvent to remove any residual products and uncoordinated pyrazole.
Poison Removal Wash:
Prepare a dilute solution of a suitable washing agent. A very dilute solution of a non-coordinating acid (like perchloric acid) or a chelating agent (like EDTA) can sometimes be effective. Optimization is required here.
Suspend the catalyst in this solution and stir gently for 1-2 hours at room temperature.
Rinsing: Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.
Final Wash: Wash the catalyst with a volatile, water-miscible solvent like ethanol or acetone to aid in drying.
Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove all traces of water and solvent.
Activity Test: Test the regenerated catalyst on a small-scale reaction to confirm the restoration of its activity.
Frequently Asked Questions (FAQs)
Q: Are certain metals more susceptible to poisoning by pyrazoles?A: Yes. Precious metals like Palladium and Rhodium are particularly sensitive to poisoning by nitrogen-containing compounds.[16] The strength of the metal-nitrogen bond determines the severity of the poisoning.
Q: My pyrazole has other functional groups. Could they be the problem?A: Absolutely. Other functional groups like thiols (sulfur), nitriles, and nitro groups are also well-known catalyst poisons.[6] If your substrate contains multiple potential poisons, the deactivation effect can be synergistic and more severe.
Q: Is it better to increase catalyst loading or to use a mitigation strategy?A: While increasing the catalyst loading can sometimes brute-force a reaction to completion, it is not an ideal solution. It is expensive, can lead to more side reactions, and makes product purification more difficult. A better long-term approach is to identify the root cause and implement a targeted mitigation strategy like changing the ligand or using incremental addition.
Q: Does temperature affect the rate of catalyst poisoning?A: Yes. While higher temperatures can increase the rate of the desired reaction, they can also accelerate deactivation processes like sintering (agglomeration of metal particles) or decomposition of the catalyst complex.[8] It is crucial to find an optimal temperature that balances reactivity with catalyst stability.
References
What Methods Are Available to Reactivate Deactivated Catalysts? - minstrong. (2025, December 22).
Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23).
A comprehensive review of catalyst deactivation and regeneration in heavy oil hydroprocessing - research.chalmers.se. (2024, December 3).
Reasons for catalyst deactivation and various regener
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27).
Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. (2025, August 8).
Catalyst deactiv
Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - RSC Publishing. (2025, August 14).
C
Palladium(II)
Catalyst Poisoning → Term - Pollution → Sustainability Directory. (2025, November 28).
Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A. (2016, February 8).
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. (2025, December 22).
Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
Role of c
What are the major differences between the concept of c
Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation | Abbaoui - Universitas Pendidikan Indonesia.
Bypassing the Limitations of Directed C–H Functionaliz
Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(II) - PubMed. (2007, July 14).
Technical Support Center: Catalyst Deactivation and Regener
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC. (2022, August 8).
A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Inciner
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem.
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022, July 1).
(PDF) Deactivation of hydrotreating catalysts (A review)
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem.
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O - The Royal Society of Chemistry.
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (2025, July 15).
(PDF)
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. (2023, April 17).
Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI. (2025, January 24).
Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
(PDF) Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. (2025, May 9).
Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing). (2017, November 16).
Reaction monitoring reveals poisoning mechanism of Pd 2 (dba)
Technical Support Center: Workup Procedures for Removing Residual Palladium Catalyst
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting fo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective removal of residual palladium from reaction mixtures. The information herein is structured to address specific issues you may encounter during your experimental work, ensuring the integrity and purity of your compounds.
Troubleshooting Guides
This section addresses common problems encountered during the removal of palladium catalysts.
Issue 1: Incomplete Removal of Palladium
Symptom: The final product shows residual palladium content above the acceptable limit (e.g., >10 ppm) in elemental analysis (e.g., ICP-MS).[1]
Possible Cause 1: Inefficient Scavenger Performance.
Solution:
Screen Different Scavengers: The choice of scavenger is critical and system-dependent.[2] Thiol-based, amine-based, or trimercaptotriazine (TMT)-based scavengers are effective for a wide range of palladium species.[3][4] It's advisable to screen a variety of scavengers to find the most effective one for your specific substrate and reaction conditions.[5]
Optimize Scavenger Amount: An insufficient amount of scavenger will lead to incomplete palladium removal. Typically, 5-10 wt% of the scavenger relative to the crude product, or 2-4 equivalents relative to the initial palladium catalyst, is a good starting point.[3]
Increase Contact Time and/or Temperature: The kinetics of scavenging can be slow. Increasing the stirring time (from a few hours to overnight) and/or gently heating the mixture (e.g., 40-50 °C), provided the product is thermally stable, can improve removal efficiency.[2][3]
Possible Cause 2: Strong Chelation of Palladium to the Product.
Solution:
Aqueous Washes with Chelating Agents: Performing aqueous washes with a solution of a chelating agent like EDTA or a sulfur-containing compound such as N-acetyl cysteine or sodium thiosulfate can help extract soluble palladium species into the aqueous phase.[3][5] This is particularly useful when the product itself has ligating heteroatoms.
Change in Oxidation State: The oxidation state of palladium can affect its removal. Sometimes, adding a mild oxidizing or reducing agent can change the palladium species to one that is more easily scavenged or precipitated.
Possible Cause 3: Formation of Colloidal Palladium.
Solution:
Filtration through Celite®: In many cases, palladium can precipitate as fine black particles (palladium black) or form colloids.[6][7] Filtration of the reaction mixture through a pad of Celite® can effectively remove these insoluble species.[6] For very fine particles, using a finer filter aid or a membrane filter might be necessary.
Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb colloidal palladium.[3][8]
Issue 2: Significant Product Loss During Purification
Symptom: Low yield of the final product after the palladium removal step.
Possible Cause: Non-specific Adsorption of the Product onto the Scavenger or Activated Carbon.
Solution:
Reduce the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal.[1] Running small-scale trials can help determine the optimal ratio.[3]
Thorough Washing of the Adsorbent: After filtration, wash the scavenger or activated carbon cake thoroughly with a suitable solvent to recover any adsorbed product.[3]
Screen Different Adsorbents: Some scavengers or types of activated carbon may have a lower affinity for your product.[1] Testing different materials is recommended.
Consider a Flow Setup: For larger-scale reactions, using a packed cartridge containing the scavenger in a flow chemistry setup can minimize product loss compared to a batch process.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalysts?
A1: The most common and effective methods include:
Palladium Scavengers: These are solid-supported materials (often silica or polymer-based) with functional groups that selectively bind to palladium.[3][4]
Activated Carbon: This is a cost-effective adsorbent that can remove a wide range of palladium species.[3][8]
Crystallization: If your product is a solid, purification by crystallization can be a highly effective method for separating it from palladium impurities, which often remain in the mother liquor.[3]
Aqueous Washes: Washing the organic reaction mixture with an aqueous solution containing a chelating agent can extract soluble palladium species.[3]
Solvent Extraction: This technique involves the use of an immiscible solvent to selectively extract either the product or the palladium catalyst.[9][10]
Q2: My product solution is still colored after initial filtration. What does this indicate?
A2: A persistent color (often yellow, orange, or brown) in your product after initial filtration through a pad of Celite® is a strong indicator of residual soluble or colloidal palladium.[3] To decolorize your product, you will need to employ a more robust purification method such as treatment with a palladium scavenger or activated carbon.[3]
Q3: How do palladium scavengers work?
A3: Scavenger resins are solid supports functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[1] When the reaction mixture is stirred with or passed over the resin, the palladium is selectively bound (chelated) to these functional groups. The solid resin can then be easily removed by filtration, leaving a purified product solution.[1]
Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 ppm in the final API.[1]
Q5: How can I quantify the amount of residual palladium in my sample?
A5: The standard methods for quantifying trace amounts of palladium in APIs are atomic absorption (AA) spectroscopy, X-ray fluorescence (XRF), and plasma emission spectroscopy, such as inductively coupled plasma-mass spectrometry (ICP-MS).[11] ICP-MS is the most commonly used technique due to its high sensitivity.[11] For rapid, in-process checks, colorimetric or fluorometric assays are also available.[12][13]
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger
Dissolve the Crude Product: After the initial work-up of the reaction, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).[3]
Add the Scavenger: Add the thiol-based silica scavenger (typically 5-10 wt% relative to the crude product, or 2-4 equivalents relative to the initial amount of palladium catalyst).[3]
Agitate the Mixture: Stir the mixture at room temperature for 2-16 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, provided the product is thermally stable.[3]
Filter: Filter the mixture through a pad of Celite® to remove the scavenger.[3]
Wash: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]
Analyze: Combine the filtrate and washes, concentrate, and analyze for residual palladium using a suitable technique like ICP-MS.[3]
Protocol 2: Palladium Removal using Activated Carbon
Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent.[1]
Add Activated Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product). It is advisable to screen different types of activated carbon for optimal performance.
Stirring: Stir the suspension at room temperature for 1-12 hours. The optimal time may need to be determined experimentally.[1]
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
Washing: Thoroughly wash the carbon cake with fresh solvent to recover the product.
Analysis: Concentrate the filtrate and analyze for residual palladium.
Higher cost, potential for product loss via adsorption.[1][14]
TMT-Based Scavengers
>95% (can reach <10 ppm)
Very effective for a range of Pd species, can be used in heterogeneous systems.[15]
Higher cost.
Activated Carbon
80-99%
Low cost, effective for various Pd species including colloids.[2][3][8]
Can cause product loss, may require screening of carbon types.[1][2]
Crystallization
Highly variable, can be >99%
Can be very effective for solid products, combines purification and Pd removal.[3]
Not applicable to oils/liquids, Pd can sometimes co-crystallize.
Aqueous Wash (with chelator)
50-90%
Simple, low cost.
Often not sufficient as a standalone method, requires a suitable chelating agent.[3]
Visualizations
Caption: Troubleshooting workflow for incomplete palladium removal.
References
Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd)
Alguacil, F. J., et al. (2017). "Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points". Metals.
BenchChem. "Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures".
Biotage.
ResearchGate.
Baghalha, M., et al. (2012). "Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin".
Arbor Assays. (2017).
Onyx Scientific.
Sigma-Aldrich. "Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents".
Pharmaceutical Technology. (2026).
Apollo Scientific. "Efficient Palladium Removal Without Compromising Product Yield".
Aure Chemical. (2026).
BenchChem. "Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions".
Li, D., et al. (2008). "SOLVENT EXTRACTION OF PALLADIUM (II) AND EFFECTIVE SEPARATION OF PALLADIUM(II) AND PLATINUM(IV) WITH SYNTHETIC SULFOXIDE MSO". Journal of the Chilean Chemical Society.
ResearchGate. "Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF".
Welch, C. J., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". Organic Process Research & Development.
SpinChem.
Reddit. (2025). "Your trick to remove residual palladium : r/Chempros".
Recrystallization solvent for 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole
Topic: Recrystallization Protocols for 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole Executive Summary & Chemical Profile User Query: "I need a recrystallization solvent system for 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization Protocols for 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole
Executive Summary & Chemical Profile
User Query: "I need a recrystallization solvent system for 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole to remove unreacted starting materials and regioisomers."
Chemical Analysis:
To select the correct solvent, we must deconstruct the molecule's solubility profile:
The Core (Polar): The 4-iodopyrazole ring is an electron-deficient heteroaromatic system.[1] It possesses moderate polarity and hydrogen bond accepting capability (N2 position).
The Tail (Lipophilic): The 2-(4-bromophenoxy)ethyl chain is highly lipophilic and flexible.[1] The ether linkage adds rotational freedom, which often complicates crystallization by promoting "oiling out" (phase separation into a liquid oil rather than a solid crystal).
Strategic Recommendation:
Due to the competing polarities, a Binary Solvent System is strictly required. Single-solvent recrystallization is rarely effective for this class of
Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of Ethyl Acetate (EtOAc) required to dissolve the solid at reflux (approx. 60-70°C).[1]
Tip: If the solution is colored, treat with activated charcoal for 10 minutes and filter while hot through Celite.
The Cloud Point: Remove from heat. While the solution is still hot (but not boiling), slowly add n-Hexane dropwise down the side of the flask.
Saturation: Continue adding Hexane until a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add 2-3 drops of hot EtOAc to clear the turbidity.
Crystallization: Cap the flask loosely. Allow it to cool to room temperature undisturbed for 2-4 hours.
Critical: Do not stir. Vibration promotes rapid precipitation (amorphous powder) rather than crystallization.[1]
Finishing: If no crystals form, place in a fridge (4°C) overnight. Filter the crystals and wash with cold Hexane.
Protocol B: The "High-Polarity" Method (Ethanol / Water)
Use this if Protocol A fails to remove polar impurities.[1]
Dissolution: Dissolve crude material in boiling Ethanol (95% or absolute) . Use roughly 5-10 mL per gram of solute.[1]
Anti-Solvent Addition: Maintain boiling. Add hot Deionized Water dropwise.
The Critical Moment: Stop adding water immediately when the solution becomes milky. Add one drop of Ethanol to restore clarity.
Seeding (Crucial): Remove from heat. If you have a pure seed crystal, add it when the temperature reaches ~40°C. If not, scratch the inner glass wall with a glass rod to induce nucleation.
Cooling: Cool very slowly to room temperature, then to 0°C in an ice bath.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?
Cause: The hydrophobic phenoxyethyl tail is repelling the polar solvent (water/ethanol) too quickly, or the temperature dropped too fast.
Fix:
Re-heat the mixture until the oil dissolves.
Add a small amount of the good solvent (e.g., Ethanol or EtOAc).
Seed the solution with a pure crystal.
Insulate the flask with a towel to slow down the cooling rate. Slower cooling allows the molecules to align into a lattice rather than crashing out as oil.
Q2: I have low recovery yield (<50%). Where is my product?
Cause: Too much solvent was used, or the product is too soluble in the anti-solvent.
Fix: Evaporate the mother liquor (the filtrate) to half its volume and repeat the cooling process to harvest a "second crop" of crystals. Note: The second crop is usually less pure.
Q3: The crystals are colored (yellow/brown), but the product should be white.
Cause: Trapped iodine or oxidized phenolic impurities.
Fix: Wash the dissolved organic layer with 10% Sodium Thiosulfate solution before attempting recrystallization. This reduces oxidized iodine species.
Visualizations
Figure 1: Recrystallization Workflow Decision Tree
Caption: Decision tree for selecting the optimal purification path and handling common phase-separation issues.
Figure 2: Molecular Solubility Logic
Caption: Structural analysis showing why a binary solvent system is required to balance the polar head and lipophilic tail.
References
BenchChem Technical Support. (2025).[2] Synthesis of 4-Iodopyrazole and Derivatives.[1][2][3][4][5][6] Retrieved from [1]
Organic Chemistry Portal. (2022). Synthesis of Pyrazoles: Recent Literature and Protocols. Retrieved from [1]
University of Rochester. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [1]
Arkivoc. (2014).[7] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (General protocol for N-alkylated iodopyrazoles). Retrieved from [1]
Sigma-Aldrich. (2023).[1][4] 4-Iodopyrazole Product Specification and Solubility Data.[1][3][4] Retrieved from [1]
Advanced Pyrazole Functionalization: Strategies to Bypass N-H Protection
Welcome to the Pyrazole Technical Support Center. Subject: Troubleshooting and Avoiding N-H Protection Issues in Pyrazole Chemistry. Status: Operational. Executive Summary The pyrazole ring is a privileged scaffold in me...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Pyrazole Technical Support Center.Subject: Troubleshooting and Avoiding N-H Protection Issues in Pyrazole Chemistry.
Status: Operational.
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), but its N-H acidity (
) and annular tautomerism create a "selectivity trap." Standard protocols often default to protecting groups (PGs) like Boc, THP, or SEM. However, PGs introduce two new failure modes: installation/removal instability and regiochemical migration .
This guide prioritizes avoidance strategies : methods to functionalize pyrazoles without static protection, utilizing steric control, solvent effects, and transient directing groups.
Module 1: The Core Problem (Tautomerism & Selectivity)
Q: Why does my "simple" alkylation yield a 50:50 mixture of isomers?A: You are fighting the Curtin-Hammett Principle .
In solution,
-pyrazole and -pyrazole exist in rapid equilibrium. The ratio of products depends on the relative energies of the transition states, not just the ground state populations.
Steric Control (
): Electrophiles prefer the nitrogen furthest from bulky C3/C5 substituents.
Thermodynamic Control (Michael/Reversible): The product distribution reflects the most stable isomer, often driven by chelation or electronic repulsion.
Visualization: The Tautomer Trap
Caption: Figure 1. The interplay between tautomeric equilibrium and kinetic vs. thermodynamic product formation.
Module 2: Direct Alkylation (Avoiding PGs)
Q: How do I achieve high N1-selectivity without a blocking group?A: Abandon standard solvents (DMF/THF) in favor of Fluorinated Alcohols or utilize Hard/Soft Acid-Base (HSAB) tuning.
Strategy A: The "Fluorine Effect" (Solvent Control)
Recent studies demonstrate that fluorinated solvents like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can lock selectivity via hydrogen-bond networking, often reversing the selectivity seen in DMF.
Parameter
Standard Condition
Optimized "Avoidance" Condition
Mechanism
Solvent
DMF, THF, MeCN
HFIP or TFE
H-bonding stabilizes specific tautomer/transition state.
Base
NaH, K2CO3
Cs2CO3 or None (Neutral)
Cs+ (Soft) promotes solubility; Neutral conditions avoid salt aggregates.
Selectivity
~1:1 to 3:1
>10:1 (Substrate dependent)
Solvation shell directs electrophile approach.
Strategy B: Catalyst-Free Michael Addition
For alkylating with acrylates or enones, avoid base entirely to prevent equilibration.
Protocol: Mix Pyrazole (1.0 eq) + Acrylate (1.1 eq) in water or brine at RT.
Why it works: Hydrophobic effects accelerate the reaction, and "attractive interactions" (C-H...O bonds) in the transition state favor N1-alkylation [1].
Q: My Buchwald-Hartwig reaction fails with free N-H pyrazoles. Do I need to protect?A: No. Switch to Chan-Lam Coupling .
Free N-H azoles often poison Palladium catalysts by forming stable bis-ligated complexes. Copper-mediated Chan-Lam coupling operates via an oxidative mechanism that requires the N-H bond for initial coordination, turning the "problem" into a mechanistic requirement.
Low Yield? Add 4Å Molecular Sieves. Water is a byproduct; removing it drives equilibrium.
Stalled Reaction? Refill the headspace with fresh air or a balloon of O2.
Regioselectivity: Chan-Lam is sensitive to sterics. It will almost exclusively arylate the less hindered nitrogen (
position) [2].
Module 4: Transient & "Smart" Protection
Q: I absolutely MUST protect for a lithiation step. How do I avoid the deprotection nightmare?A: Use Transient Silylation or SEM-Switching .
Technique 1: Transient Silylation (One-Pot)
Instead of isolating a Boc/THP intermediate, use TMSCl to temporarily block the N-H, perform your reaction, and deprotect in the workup.
Workflow:
Pyrazole +
-BuLi (2 eq) Dilithiated species? NO.
Better Way: Pyrazole + TMSCl (1.1 eq)
N-TMS Pyrazole.
Add Base (LDA/
-BuLi) C5-Lithiation (TMS directs to C5).
Add Electrophile (E+).
Acidic Workup (MeOH/HCl)
TMS falls off immediately.
Technique 2: The SEM-Switch (For C3 vs C5 Functionalization)
If you use a SEM group, you can transpose it from N1 to N2 to access different carbons [3].[1]
Visualization: Decision Tree for Protection
Caption: Figure 2. Strategic decision matrix for avoiding isolation of protected intermediates.
References
Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10186–10198. Link
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[2] Synthesis, 2011(06), 829-856. Link
McLaughlin, M., et al. (2008).[1] "Regioselective Synthesis of N-THP-Pyrazolylboronate Esters." The Journal of Organic Chemistry, 73(11), 4309–4312. Link
Fustero, S., et al. (2012). "Recent advances in the regioselective synthesis of pyrazoles." Beilstein Journal of Organic Chemistry, 8, 567–577. Link
Technical Support Center: Buchwald-Hartwig Amination Optimization
Topic: Optimizing Base and Solvent Selection Role: Senior Application Scientist Status: Active Support Introduction: The "Base-Solvent Mismatch" Paradox Welcome to the Advanced Catalysis Support Center. If you are here,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Base and Solvent Selection
Role: Senior Application Scientist
Status: Active Support
Introduction: The "Base-Solvent Mismatch" Paradox
Welcome to the Advanced Catalysis Support Center. If you are here, you likely have a cross-coupling reaction that is stalling, precipitating palladium black, or yielding reduced starting material.
In Buchwald-Hartwig amination (BHA), the choice of base and solvent is not merely about solubility; it dictates the catalytic resting state . A common failure mode we see in the field is the "Base-Solvent Mismatch"—pairing an insoluble inorganic base with a non-polar solvent without adequate phase transfer, or using a strong alkoxide base with a solvent that promotes rapid protodehalogenation.
This guide moves beyond standard textbook protocols to address the why and how of optimizing your reaction medium.
Module 1: The Decision Matrix (Base Selection)
Q: How do I select a base without running 20 parallel screens?
A: You must categorize your substrate's pKa and steric profile. The base serves two roles: deprotonating the amine (often after coordination to Pd) and regenerating the active catalyst.[1]
Ester/Ketone cleavage. Can promote -hydride elimination in aliphatic amines.
Silylamides
LiHMDS, NaHMDS
~26
Base-sensitive substrates where alkoxides cause nucleophilic attack.
Enolization. Can react with electrophilic Pd species if sterics allow.
Inorganic Carbonates
Cs₂CO₃, K₂CO₃
~10
The Workhorse. High functional group tolerance (esters, nitriles, aldehydes).
Solubility. Often requires polar solvents (dioxane, DMF) or high temps to function.
Phosphates
K₃PO₄
~12
Sensitive substrates; often used with water as a co-solvent (surfactant systems).
Slow Kinetics. Requires highly active precatalysts (e.g., Pd-G3/G4).
*pKa values refer to conjugate acid in DMSO/water; effective basicity varies by solvent.
Visual Logic: Base Selection Flow
Figure 1: Decision tree for selecting the optimal base based on functional group (FG) compatibility and substrate solubility.
Module 2: The Medium Matters (Solvent Selection)
Q: Why is Toluene the "default" even if my base is insoluble in it?
A: Toluene is non-coordinating. In BHA, polar solvents (DMF, DMSO, Pyridine) can coordinate to the unsaturated Pd(0) or Pd(II) intermediates, creating an off-cycle resting state that slows the reaction. Toluene forces the reaction to occur at the solid-liquid interface (for inorganic bases) or keeps the catalyst active.
However, modern process chemistry has shifted toward t-Amyl Alcohol (t-AmOH) .
The "Green" Superiority of t-Amyl Alcohol
Solubility: Dissolves polar substrates better than toluene.
Base Activation: It solubilizes alkali bases (like Cs₂CO₃) slightly better than pure hydrocarbons, facilitating the deprotonation step without poisoning the catalyst.
Boiling Point: High enough (102°C) for difficult activations, but easy to remove.
Solvent Compatibility Table
Solvent
Polarity
Coordination Risk
Recommended Base
Notes
Toluene
Non-polar
Low
NaOtBu, LiHMDS
The "Gold Standard." Requires vigorous stirring if using Cs₂CO₃ (heterogeneous).
1,4-Dioxane
Moderate
Moderate
Cs₂CO₃, K₃PO₄
Good for weak bases. Can stabilize Pd but slows rate slightly compared to Toluene.
t-Amyl Alcohol
Polar/Protic
Low
K₂CO₃, K₃PO₄
Top Pick. Excellent balance of solubility and rate. Promotes proton transfer.
THF
Moderate
Low
NaOtBu
Good for room temp reactions. Limits max temp (66°C).
DMF/DMSO
High
High
--
Avoid unless necessary. Strong coordination to Pd often kills the catalytic cycle.
Module 3: Troubleshooting & FAQs
Q: My reaction turns black immediately and yields no product. Why?
Diagnosis: Rapid catalyst decomposition ("Pd Black").
Mechanism: The phosphine ligand has dissociated from the Palladium, leading to the aggregation of Pd(0) atoms.
Corrective Actions:
Check Ligand/Pd Ratio: If using separate Pd/Ligand, ensure a ratio of at least 1.2:1 or 2:1. Excess ligand stabilizes the metal.
Oxidation: Your ligand may be oxidized.[2] Use a fresh bottle or a precatalyst (e.g., XPhos Pd G4) which contains a pre-formed, stable Pd-Ligand bond.
Solvent Degassing: Oxygen rapidly oxidizes phosphines. Sparging with Argon for 15 minutes is mandatory, not optional.
Q: I see conversion of the aryl halide, but I'm getting the reduced arene (Ar-H) instead of the amine.
Diagnosis: Protodehalogenation (Hydrodehalogenation).
Mechanism: This is a competition between Reductive Elimination (forming C-N bond) and
elimination (from the amine or alkoxide base) to form a Pd-Hydride, which then reductively eliminates with the aryl group to form Ar-H.
Corrective Actions: [4]
Switch Base: If using NaOtBu (primary/secondary alkoxides have
-hydrogens), switch to Cs₂CO₃ or NaOSiEt₃ (silanolates have no -hydrogens).
Switch Solvent: Avoid primary/secondary alcohols. Use Toluene or Dioxane.[1][3][4][5][6]
Increase Concentration: Bimolecular reductive elimination is favored at higher concentrations (1.0 M vs 0.1 M), whereas
-hydride elimination is unimolecular.
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition or Halide Inhibition.
Mechanism:
Iodide Inhibition:[7] If using Aryl Iodides, the released Iodide ion can form bridging dimers
that are inactive.
Product Inhibition: The amine product binds to Pd more strongly than the starting amine.
Corrective Actions:
Substrate Switch: Switch from Aryl Iodide to Aryl Bromide (counter-intuitive, but Br bridges less strongly).
Ligand Switch: Use a bulkier ligand (e.g., BrettPhos or tBuBrettPhos ) to prevent the product from coordinating to the metal center.
Module 4: Standard Screening Protocol
Do not guess. Run this standardized 4-reaction screen to identify the "Base/Solvent/Ligand" triad.
Figure 2: The Buchwald-Hartwig catalytic cycle highlighting the critical deprotonation step and common failure modes (red).
References
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Ingoglia, B. T., et al. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition.
Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][6][7][8] Reaction conditions and mechanistic studies." Journal of the American Chemical Society.
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
BenchChem. (2025).[4] "Optimization of Buchwald-Hartwig amination conditions - Troubleshooting Guide."
4-Iodopyrazole vs. 4-Bromopyrazole: A Reactivity & Process Guide
Executive Verdict: The Reactivity Paradox For high-throughput screening and small-scale discovery, 4-iodopyrazole is the standard choice due to its facile oxidative addition, allowing reactions to proceed under milder co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Verdict: The Reactivity Paradox
For high-throughput screening and small-scale discovery, 4-iodopyrazole is the standard choice due to its facile oxidative addition, allowing reactions to proceed under milder conditions (lower temperatures, weaker bases).
However, for process chemistry and scale-up , 4-bromopyrazole is frequently the superior candidate. Contrary to the general reactivity trend (
), 4-bromopyrazole often outperforms the iodide in palladium-catalyzed C-N couplings (Buchwald-Hartwig) and challenging Suzuki couplings. This is driven by two critical failure modes associated with the iodide:
Catalyst Poisoning: High concentrations of iodide ions (
) generated during the reaction can form stable, unreactive palladium-iodide clusters (e.g., ), effectively sequestering the active catalyst.
Reductive Dehalogenation: The weaker C-I bond renders the substrate highly susceptible to hydrodehalogenation (replacing -I with -H), a major impurity pathway that is difficult to purge.
Selection Rule:
Choose 4-Iodo for: Sonogashira couplings, Negishi couplings, and when using labile protecting groups sensitive to high heat.
Choose 4-Bromo for: Buchwald-Hartwig aminations, robust Suzuki couplings (with dialkylbiaryl phosphines), and late-stage manufacturing where impurity profiles are critical.
Mechanistic Comparison & Data
Bond Dissociation & Oxidative Addition
The primary driver of reactivity is the carbon-halogen bond strength. The C-I bond is significantly weaker/longer than the C-Br bond, facilitating rapid oxidative addition to Pd(0).
Feature
4-Iodopyrazole
4-Bromopyrazole
Impact on Protocol
C-X Bond Energy
~65 kcal/mol
~81 kcal/mol
Iodide reacts at lower temps (RT to 60°C). Bromide often requires heating (80-100°C).
Oxidative Addition
Fast (often diffusion controlled)
Moderate (Rate Determining Step)
Iodide requires less active catalysts (e.g., Pd(PPh3)4). Bromide benefits from electron-rich ligands (e.g., XPhos, SPhos).
Atom Economy
Poor (Leaving group mass = 127)
Better (Leaving group mass = 80)
Bromide is preferred for mass efficiency on scale.
The "Iodide Effect" in Buchwald-Hartwig Coupling
In C-N cross-coupling, experimental data indicates that 4-bromopyrazoles often provide higher yields than their iodo counterparts.
Mechanism: In the catalytic cycle, the amine coordination and deprotonation steps can be reversible. Iodide ions, being soft and highly polarizable, bind strongly to Pd(II) intermediates. This saturation prevents the amine nucleophile from coordinating, stalling the cycle and leading to catalyst decomposition (palladium black precipitation).
Data Point: In the coupling of 1-trityl-4-halopyrazoles with piperidine (Pd(dba)2/tBuDavePhos), 4-bromo yielded 89% while 4-iodo yielded <50% under identical conditions due to extensive dehalogenation and stalled conversion.
Decision Logic & Visualizations
Catalytic Cycle & Failure Modes
The following diagram illustrates the standard catalytic cycle and the specific divergence points where 4-iodo substrates fail (Dehalogenation and Poisoning).
Caption: Comparative catalytic cycle showing the susceptibility of the Oxidative Addition intermediate to poisoning and dehalogenation, particularly prevalent with Iodo-substrates.[1]
Reaction-Specific Protocols
Protocol A: Suzuki-Miyaura Coupling (Robust for 4-Bromo)
This protocol utilizes a dialkylbiaryl phosphine (XPhos) to activate the C-Br bond efficiently, negating the need for the more expensive/unstable iodide.
Substrate: 1-Protected-4-bromopyrazole (e.g., SEM, THP, or Benzyl protected). Note: Free NH pyrazoles require 3.0+ equiv of base.
Stir at RT for 4-12 hours. (4-Bromo would require 60-80°C here).
Why Iodo? The reaction proceeds at RT. Using 4-bromo requires heating, which promotes Glaser coupling (alkyne homocoupling) of the starting material, lowering yield.
The "Protection" Factor
The reactivity of the C4-halogen is heavily influenced by the substitution at N1.
N1-Substituent
Electronic Effect
Reactivity (I vs Br)
Recommendation
Free -NH
Poisoning: Acidic proton deprotonates to form Pyrazolate anion, which binds Pd tightly.
Poor for both.
Avoid. Protect N1 or use massive excess of base (4-5 equiv) to push equilibrium.
-Alkyl (Me, Et)
Electron Donating (+I). Makes C4 more electron-rich (less reactive to Ox. Add).
Br requires potent ligands.
Use Buchwald ligands (XPhos, BrettPhos) for Bromide. Iodide works with standard PPh3.
-EWG (Tos, Boc)
Electron Withdrawing (-I). Pulls density from C4.
Enhanced Reactivity.
Both I and Br react very fast. Caution with Boc/Tos cleavage under basic coupling conditions.
References
Vertex Pharmaceuticals/Osaka University (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. (Demonstrates 4-Br superiority in Buchwald coupling).
BenchChem Application Note. The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry. (Overview of Sonogashira/Suzuki utility).
University of Bristol (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole. (Structural and electronic comparisons).
National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (Protocols for handling free-NH pyrazoles).
Structural Determinism in Drug Design: A Guide to X-ray Crystallography of Functionalized Pyrazoles
Executive Summary: The "Tautomer Trap" in Medicinal Chemistry For medicinal chemists working with functionalized pyrazoles (e.g., analogs of Celecoxib, Rimonabant, or Sildenafil), structural ambiguity is a silent failure...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Tautomer Trap" in Medicinal Chemistry
For medicinal chemists working with functionalized pyrazoles (e.g., analogs of Celecoxib, Rimonabant, or Sildenafil), structural ambiguity is a silent failure mode. Pyrazoles exist in dynamic equilibrium between 1H- and 2H- tautomers. While solution-state NMR often yields averaged signals due to rapid proton exchange, the biological target (protein binding pocket) recognizes a specific tautomer or regioisomer.
X-ray Crystallography (SC-XRD) is not merely a confirmation tool; it is the only analytical technique capable of unambiguously defining the prototropic tautomer, absolute configuration, and solid-state hydrogen bonding networks that dictate drug solubility and bioavailability.
Comparative Analysis: Validating the Methodology
To justify the resource investment in SC-XRD, we compare it against the standard alternatives used in early-stage discovery.
Table 1: Structural Elucidation Methodologies for Pyrazoles[1][2]
Feature
Single Crystal XRD (SC-XRD)
Solution State NMR (1H/13C/15N)
Powder Diffraction (PXRD)
Primary Output
Absolute 3D Structure & Tautomer ID
Connectivity & Solution Dynamics
Bulk Phase Purity & Crystallinity
Tautomer Resolution
Definitive. Locates the N-H proton.
Ambiguous. Often sees average of 1H/2H unless < -40°C.
Inferential. Can distinguish polymorphs but not solving structure directly.
High (for connectivity); Low (for specific tautomer).
Medium (for batch consistency).
Scientific Integrity: The Tautomerism Challenge
In functionalized pyrazoles, the position of the proton on the nitrogen (N1 vs. N2) fundamentally alters the hydrogen bond donor/acceptor profile.
The Mechanism: In the solid state, pyrazoles typically self-assemble into hydrogen-bonded chains (catemers) or dimers.
The Evidence: In a refined crystal structure, the distinction is visible not just by finding the electron density of the Hydrogen atom (
map), but by the internal ring geometry.
N-N Bond Length: The N-N bond length remains relatively constant (~1.36 Å), but the internal angle at the nitrogen bearing the hydrogen is significantly larger (~104-110°) compared to the unprotonated nitrogen.
Implication: If your docking study assumes the 1H-tautomer, but the crystal structure proves the 2H-tautomer is the stable solid form, your solubility and permeability models may be fundamentally flawed.
Experimental Workflow & Logic
The following diagram outlines the decision-making process for structural determination, highlighting the critical "Stop/Go" points for pyrazole analysis.
Figure 1: Strategic workflow for determining pyrazole tautomerism. Note that while NMR provides initial insight, SC-XRD is the requisite endpoint for ambiguous cases.
Pyrazoles are notorious for forming oils or microcrystalline powders. The Sitting Drop Vapor Diffusion method is superior to slow evaporation for these derivatives because it controls the rate of supersaturation.
Protocol: Optimized Vapor Diffusion for Pyrazoles
Objective: Grow single crystals suitable for X-ray diffraction (0.1mm x 0.1mm x 0.1mm).
Solvents: Methanol (Good solvent), Water or Hexane (Anti-solvent).
Step-by-Step Methodology:
Solubility Test: Determine a solvent that dissolves the pyrazole at high concentration (50 mg/mL). Common choices: Methanol, Ethanol, DCM.
Anti-Solvent Selection: Find a solvent that causes precipitation when added dropwise. Common choices: Water (for alcohols), Hexane (for DCM).
Reservoir Setup: Pipette 500 µL of the Anti-Solvent into the reservoir well.
Drop Setup:
Place 2 µL of the concentrated Pyrazole solution (in Good Solvent) onto the sitting drop post.
Add 1 µL of the reservoir solution (Anti-Solvent) to the drop. Do not mix vigorously.
Sealing: Apply vacuum grease to the rim of the well and seal with a glass cover slip immediately.
Incubation: Store at 18°C (controlled) or 4°C.
Causality: The volatile "Good Solvent" will slowly diffuse out of the drop and into the reservoir (or vice versa depending on vapor pressures), slowly increasing supersaturation and promoting ordered nucleation rather than crashing out.
Data Processing & Refinement Strategy
Once diffraction data is collected, the refinement process determines the scientific validity of the result.
Handling the N-H Proton
The most critical step in pyrazole crystallography is locating the hydrogen atom on the nitrogen ring.
Difference Fourier Maps (
): After placing all heavy atoms (C, N, O, Halogens), generate a difference map. Look for a residual electron density peak (~0.5 - 0.9 e-/ų) near the ring nitrogens.
Restrained Refinement:
Do not use a "riding model" (AFIX 43) immediately.
Attempt to refine the coordinates of the N-H proton freely first to confirm the tautomer.
If the thermal parameters explode, apply a soft distance restraint (DFIX 0.87 0.02) to the N-H bond.[2]
Validation: Check the hydrogen bonding geometry. The N-H should point directly toward an acceptor (e.g., O=C of a neighboring molecule) with an angle >150°.
Case Study Visualization: The Tautomer Decision
The following diagram illustrates the specific chemical logic used to distinguish the 3-substituted vs 5-substituted tautomers, a common issue in pyrazole synthesis.
Figure 2: Crystallographic parameters (bond angles and electron density) definitively assign the tautomeric state.
References
Foces-Foces, C., et al. (2006). "The structure of pyrazoles in the solid state: a combined CPMAS, NMR, and crystallographic study." The Journal of Organic Chemistry.
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."
Hampton Research. "Sitting Drop Vapor Diffusion Crystallization Protocols."
Alkorta, I., & Elguero, J. (2021). "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." Molecules.
Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique."
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological activity of bromophenoxy vs chlorophenoxy pyrazole analogs
Content Type: Technical Comparison Guide
Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal and agrochemical chemistry, valued for its ability to mimic peptide bonds and engage in hydrogen bonding. When functionalized with phenoxy groups, the choice between a bromine (-Br) or chlorine (-Cl) substituent on the phenoxy ring significantly alters the physicochemical landscape of the molecule.
Current research indicates a distinct divergence in performance:
Bromophenoxy analogs frequently exhibit superior potency in antitumor and antimicrobial assays. This is attributed to bromine’s larger van der Waals radius and higher lipophilicity (
value), which facilitate deeper hydrophobic pocket penetration and membrane permeability.
Chlorophenoxy analogs often excel in metabolic stability and are preferred in herbicidal applications (e.g., PPO inhibitors) where electron-withdrawing effects (
value) prioritize target enzyme binding affinity over passive transport.
Physicochemical Drivers of Activity
To understand the biological divergence, one must first quantify the structural differences introduced by the halogen switch.
Br enhances cell membrane permeability and blood-brain barrier penetration.
Electronegativity (Pauling)
3.16
2.96
Cl creates a stronger dipole, influencing electrostatic interactions; Br is more polarizable.
Halogen Bonding
Moderate
Strong
Br forms stronger halogen bonds with carbonyl backbone oxygens in target proteins.
Comparative Biological Activity[2]
A. Oncology: Cytotoxicity and Apoptosis
In the context of antitumor agents, the bromophenoxy moiety often outperforms its chlorinated counterpart.
Potency Trends: A structure-activity relationship (SAR) study on
-substituted pyrazoles revealed that placing a bromine atom at the para-position of the phenyl ring resulted in maximum cytotoxic activity against HEp-2 (laryngeal carcinoma) and NCTC (fibroblast) cell lines.
Mechanism: The increased lipophilicity of the bromophenoxy group enhances intracellular accumulation. Furthermore, the high polarizability of bromine allows for tighter binding within the hydrophobic cleft of kinase targets (e.g., EGFR or CDK2).
Data Point: In comparative screenings, the order of antiproliferative activity is frequently Br > Cl > F .
B. Agrochemicals: Herbicidal Efficacy (PPO Inhibition)
In the agrochemical sector, specifically for Protoporphyrinogen Oxidase (PPO) inhibitors, the trend often reverses or equalizes.
Mode of Action: These compounds inhibit PPO, leading to the accumulation of protoporphyrin IX and subsequent lipid peroxidation.
Efficacy: Chlorophenoxy analogs (structurally related to commercial standards like pyraflufen-ethyl) show exceptional efficacy against broadleaf weeds. The electron-withdrawing nature of chlorine lowers the pKa of the pyrazole system (if NH is free) or affects the electronic distribution of the ether linkage, optimizing the electrostatic fit within the PPO active site.
Resistance: Recent studies suggest that bromophenoxy analogs may overcome resistance in Amaranthus species by exploiting alternative binding modes via halogen bonding, which is less susceptible to common point mutations than the electrostatic interactions relied upon by chloro-analogs.
Bacterial Targets: Bromophenoxy pyrazoles have demonstrated superior Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria (S. aureus). The bulky, lipophilic bromine aids in disrupting the bacterial cell membrane, a mechanism less accessible to the smaller, more polar chlorophenoxy derivatives.
Mechanism of Action & SAR Logic
The following diagram illustrates the decision logic for selecting between Br and Cl based on the target binding pocket characteristics.
Figure 1: SAR Decision Tree for Halogen Selection in Pyrazole Analogs.
Experimental Protocols
To validate the activity differences described above, the following self-validating protocols are recommended.
Protocol A: Synthesis of 5-Phenoxypyrazole Derivatives
Rationale: This route utilizes a nucleophilic aromatic substitution followed by cyclization, allowing for the late-stage introduction of the halogenated phenol.
-ketoester with hydrazine hydrate in ethanol for 4 hours. Cool and filter the precipitate to obtain the pyrazolone intermediate.
Step 2 (Chlorination): Treat the pyrazolone with
at to generate the 5-chloropyrazole intermediate.
Step 3 (Ether Linkage):
Dissolve 4-Bromophenol (1.1 eq) and KOH (1.2 eq) in dry DMF. Stir for 30 mins.
Add the 5-chloropyrazole intermediate.
Heat to
for 6-8 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product spot will be less polar than the starting pyrazole.
Purification: Pour into ice water. Filter the solid. Recrystallize from ethanol.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: Standardized assessment of metabolic activity to compare potency (IC50).
Cell Seeding: Seed HEp-2 cells (
cells/well) in 96-well plates. Incubate for 24h at , 5% .
Treatment: Add test compounds (Bromophenoxy vs Chlorophenoxy analogs) at serial dilutions (
). Include DMSO control ().
Incubation: Incubate for 48 hours.
Dye Addition: Add
MTT solution ( in PBS). Incubate for 4 hours.
Solubilization: Aspirate media. Add
DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm.
Calculation: Plot dose-response curves.
Validation: The IC50 for the Bromophenoxy analog should be lower (more potent) than the Chloro analog if the target is intracellular (due to permeability).
Synthesis Workflow Diagram
Figure 2: Divergent Synthesis Pathway for Halogenated Phenoxy Pyrazoles.
References
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. (2024).
Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry. (2011).
Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors. Pest Management Science. (2023).
Pyrazoles as anticancer agents: Recent advances. SRR Publications. (2023).
A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog. BenchChem. (2025).[1]
Comparative study of N-alkyl vs N-aryl 4-iodopyrazoles in catalysis
Executive Summary 4-Iodopyrazoles are privileged intermediates in the synthesis of kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The choice between an N-alkyl (e.g., methyl, SEM) and N-aryl (e.g., phenyl) substituen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Iodopyrazoles are privileged intermediates in the synthesis of kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The choice between an N-alkyl (e.g., methyl, SEM) and N-aryl (e.g., phenyl) substituent significantly alters the electronic and steric landscape of the catalytic center.
This guide objectively compares these two classes of substrates in Palladium-catalyzed cross-coupling and C-H activation.
N-Aryl 4-iodopyrazoles generally exhibit faster oxidative addition rates due to the electron-withdrawing nature of the N-aryl group, but suffer from steric hindrance during transmetallation if ortho-substituents are present.
N-Alkyl 4-iodopyrazoles are more electron-rich, rendering the C-I bond stronger and less reactive toward Pd(0), often necessitating electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.
Mechanistic Foundation: The Electronic-Steric Trade-off
The reactivity difference stems from the modulation of electron density at the C4 position.[1]
N-Alkyl Effect (+I): Alkyl groups donate electron density into the pyrazole ring. This increases the bond dissociation energy (BDE) of the C4–I bond, making the oxidative addition step (the turnover-limiting step for aryl iodides) slower.
N-Aryl Effect (-I/-M): Aryl groups, particularly electron-deficient ones, pull electron density via induction and resonance (if planar). This weakens the C4–I bond, facilitating oxidative addition, but introduces a significant steric cone angle.
Visualization: Electronic & Steric Impact
The following diagram illustrates the causality between substituent nature and catalytic outcome.
Figure 1: Mechanistic flow showing how N-substitution dictates the catalytic requirements. N-Alkyl substrates require ligand assistance for activation, while N-Aryl substrates are activated but sterically demanding.
Comparative Performance: Suzuki-Miyaura Coupling
In a standard Suzuki coupling scenario (Reaction with Phenylboronic acid), the performance varies significantly based on the catalyst system used.
Standard Catalysts (Pd(PPh₃)₄): The N-Aryl substrate outperforms the N-Alkyl variant. The electron-poor N-aryl ring facilitates the oxidative addition of the C-I bond to Pd(0).
Advanced Catalysts (Pd-XPhos): The performance gap closes. The bulky, electron-rich XPhos ligand accelerates the oxidative addition of the sluggish N-Alkyl substrate, making it the preferred system for alkyl-substituted pyrazoles.
Experimental Protocol: Optimized Cross-Coupling
This protocol is a self-validating system designed to minimize dehalogenation (a common side reaction for electron-rich pyrazoles).
Charge: In a glovebox or under active Ar flow, add the pyrazole, boronic acid, base, and catalyst to a reaction vial equipped with a magnetic stir bar.
Solvent Addition: Add degassed 1,4-Dioxane (5 mL). Note: Water is omitted here to suppress protodeboronation; K₃PO₄ acts as a heterogeneous base.
Inertion: Seal the vial with a septum cap. Purge with Ar for 2 minutes via needle.
Reaction: Heat to 90°C in an aluminum heating block.
Checkpoint: For N-Aryl substrates, monitor by LCMS at 1 hour.
Checkpoint: For N-Alkyl substrates, monitor at 4 hours.
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc gradient).
Advanced Application: C-H Activation Pathways
When using these substrates in direct C-H arylation (avoiding pre-functionalized coupling partners), the N-substituent dictates Regioselectivity .
N-Alkyl (C5-Selective): The N-alkyl group is a poor directing group. Arylation typically occurs at the most acidic position (C5), driven by the "Concerted Metallation-Deprotonation" (CMD) mechanism.
N-Aryl (Ortho-Selective): The N-aryl ring can act as a directing group, facilitating C-H activation on the aryl ring itself (ortho-position) rather than the pyrazole, or directing Pd to the pyrazole C5 via chelation assistance if heteroatoms are present in the aryl ring (e.g., N-pyridyl).
Visualization: The Catalytic Cycle & Regioselectivity
This diagram maps the divergence in the catalytic cycle based on the substrate type.
Figure 2: Divergent C-H activation pathways. N-Alkyl substituents favor electronic control (C5), while N-Aryl substituents can induce chelation-controlled activation on the protecting group itself.
Drug Development Implications
When selecting between these intermediates for medicinal chemistry campaigns, consider the following physicochemical properties:
Solubility: N-Alkyl pyrazoles (especially N-Methyl or N-Piperidinyl) significantly lower LogP and improve aqueous solubility compared to the lipophilic N-Phenyl analogs.
Metabolic Stability:
N-Alkyl: Susceptible to oxidative N-dealkylation by CYP450 enzymes.
N-Aryl: Generally more stable, though the aryl ring may undergo hydroxylation.
Vector/Exit Vector: N-Aryl groups provide a rigid exit vector for accessing hydrophobic pockets in kinase active sites (e.g., the "gatekeeper" region), whereas N-Alkyl groups are often used to solvent-expose solubilizing tails.
References
Review of Pyrazole Synthesis & Reactivity: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
Oxidative Addition Kinetics: Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010. (Foundational text on electronic effects in OA).
Suzuki Coupling of Heterocycles: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[2][3] Link
C-H Activation Regioselectivity: Gandeepan, P., et al. "Transient Directing Groups for C–H Activation." Chemical Reviews, 2019. Link
Comparative Ligand Effects: Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Chemical Science, 2011. Link
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Halogenated-1H-Pyrazoles
Introduction: The Strategic Role of Halogens in Pyrazole Scaffolds The 1H-pyrazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile coordinati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Halogens in Pyrazole Scaffolds
The 1H-pyrazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile coordination properties.[1][2] Introducing a halogen atom at the C4 position dramatically modulates the molecule's electronic properties, lipophilicity, and metabolic fate, making 4-halogenated-1H-pyrazoles critical building blocks in drug discovery.[1] Furthermore, they serve as versatile synthetic intermediates for further functionalization via cross-coupling reactions.[1][3]
A precise understanding of their structural and electronic characteristics is paramount for their effective application. Spectroscopic analysis provides the foundational data for this understanding. This guide offers an in-depth, comparative analysis of the four key 4-halogenated-1H-pyrazoles (X = F, Cl, Br, I), grounded in experimental data. We will explore how the distinct properties of each halogen manifest in Nuclear Magnetic Resonance (NMR), Vibrational (IR), and Mass Spectrometry (MS), providing researchers with the causal insights needed to interpret their own data with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-halopyrazoles, the halogen at C4 serves as a potent electronic probe, influencing the chemical shifts of the ring protons and carbons in distinct, predictable ways.
Causality Behind NMR Trends: Electronegativity vs. Anisotropic and Heavy Atom Effects
The primary influences on the NMR spectra are the halogen's electronegativity and size.
Electronegativity: A more electronegative halogen (F > Cl > Br > I) will withdraw electron density from the pyrazole ring, deshielding nearby nuclei and shifting their signals downfield (to a higher ppm).
Magnetic Anisotropy & Heavy Atom Effect: For heavier halogens (Br, I), other effects become significant. The large electron clouds of bromine and iodine can induce local magnetic fields that oppose the applied field, causing shielding (an upfield shift). For ¹³C NMR, the "heavy atom effect" is particularly prominent for iodine, where spin-orbit coupling leads to significant upfield shifts of the directly attached carbon.[4]
¹H NMR Spectroscopy Comparison
In 1H-pyrazole, the protons at the C3 and C5 positions are equivalent due to rapid N-H tautomerism, resulting in a single signal. The introduction of a halogen at C4 breaks this symmetry, but the C3-H and C5-H protons remain chemically equivalent.
A fascinating and somewhat counterintuitive trend is observed for the N-H proton signal. One might expect the most electronegative substituent, fluorine, to render the N-H proton most acidic and therefore most downfield. However, the opposite is true. The acidity of the pyrrole-like N-H group increases from 4-F-pzH to 4-I-pzH, which is reflected in a corresponding downfield shift in the ¹H-NMR spectrum.[5][6] This trend is mirrored in the N-H stretching frequencies in the IR spectra.[5][6]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 4-Halogenated-1H-Pyrazoles
Compound
H3/H5 Protons (ppm)
N-H Proton (ppm)
1H-Pyrazole (Parent)
7.59
12.80
4-Fluoro-1H-pyrazole
7.45
12.60
4-Chloro-1H-pyrazole
7.55
12.95
4-Bromo-1H-pyrazole
7.56
13.00
4-Iodo-1H-pyrazole
7.62
13.03
Data sourced from a comparative study by Jones et al. (2023) and may vary slightly depending on solvent and concentration.[5][6]
The below diagram illustrates this counterintuitive relationship between halogen electronegativity and the N-H proton's chemical shift.
Caption: Halogen influence on the N-H proton ¹H NMR chemical shift.
¹³C NMR Spectroscopy Comparison
For ¹³C NMR, the chemical shift of the C4 carbon is most directly affected by the halogen substituent. The trend follows two competing principles: electronegativity causing a downfield shift and the heavy atom effect causing an upfield shift.
C4 (Carbon bearing the halogen): Fluorine, being highly electronegative, will cause a strong downfield shift. Chlorine also causes a downfield shift relative to the parent pyrazole, but less so than fluorine. For bromine, the heavy atom effect begins to counteract the electronegativity, and for iodine, the heavy atom effect dominates, causing a significant upfield shift. The C4 signal for 4-iodopyrazole can appear at a lower ppm than even the parent pyrazole.[7]
C3/C5: These carbons experience a smaller, indirect effect. The electron-withdrawing nature of the halogens will generally cause a slight downfield shift compared to the parent pyrazole.
Table 2: Predicted Trends in ¹³C NMR Chemical Shifts (δ, ppm) for 4-Halogenated-1H-Pyrazoles
Compound
C4 (ppm)
C3/C5 (ppm)
1H-Pyrazole (Parent)
~105
~135
4-Fluoro-1H-pyrazole
Very Downfield (>150)
Moderately Downfield (~136)
4-Chloro-1H-pyrazole
Downfield (~110-120)
Moderately Downfield (~136)
4-Bromo-1H-pyrazole
Slightly Upfield (~95-105)
Moderately Downfield (~137)
4-Iodo-1H-pyrazole
Very Upfield (<80)
Moderately Downfield (~138)
Note: These are typical, illustrative values. Actual shifts are solvent and standard dependent.[8]
Vibrational Spectroscopy: A Window into Bond Strength and Molecular Interactions
Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, probes the vibrational frequencies of bonds within a molecule. For the 4-halopyrazole series, the most diagnostic vibrations are the N-H and C-X (Carbon-Halogen) stretching modes.
The N-H stretching frequency provides a direct measure of the N-H bond strength and the extent of hydrogen bonding. As discussed in the NMR section, the acidity of the N-H proton increases down the halogen group (F < Cl < Br < I). A more acidic proton corresponds to a weaker, more polarized N-H bond, which vibrates at a lower frequency (lower wavenumber, cm⁻¹).[5]
Experimental data confirms this trend, with the highest N-H stretching frequency observed for 4-F-pzH and the lowest for 4-I-pzH.[5][6]
Table 3: Comparative N-H Stretching Frequencies in Solid-State IR Spectra
Compound
N-H Stretch Region (cm⁻¹)
Key Feature
4-Fluoro-1H-pyrazole
~3133 (sharp)
Highest frequency, weaker H-bonding
4-Chloro-1H-pyrazole
~3100-3180 (broad)
Intermediate frequency
4-Bromo-1H-pyrazole
~3100-3180 (broad)
Intermediate frequency, slightly lower than Cl
4-Iodo-1H-pyrazole
~3110 (sharp)
Lowest frequency, stronger H-bonding
Data sourced from a comparative study by Jones et al. (2023).[5][6] The shape of the N-H band is also influenced by the solid-state packing, with fluoro and iodo analogs forming chain-like "catemers" and the chloro and bromo analogs forming "trimers".[5][9]
Mass Spectrometry: Unveiling Identity Through Isotopic Fingerprints
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through fragmentation analysis. For halogenated compounds, MS is exceptionally powerful due to the characteristic natural isotopic abundances of chlorine and bromine.[10]
Fluorine (¹⁹F): Is monoisotopic. No characteristic pattern is observed.
Chlorine (³⁵Cl and ³⁷Cl): Exists in a natural abundance ratio of approximately 3:1. This results in a molecular ion peak (M⁺) and a smaller peak at two mass units higher (M+2) with an intensity ratio of 3:1. This signature is a definitive indicator of a single chlorine atom.
Bromine (⁷⁹Br and ⁸¹Br): Exists in a natural abundance ratio of approximately 1:1. This gives rise to M⁺ and M+2 peaks of nearly equal intensity, creating a highly recognizable "doublet" that confirms the presence of a single bromine atom.
Iodine (¹²⁷I): Is monoisotopic. Like fluorine, it does not produce a characteristic isotopic pattern. However, its high mass is easily identifiable.
Table 4: Characteristic Isotopic Patterns in Mass Spectrometry for 4-Halopyrazoles
Halogen
Key Isotopes
Abundance Ratio
Appearance of Molecular Ion
F
¹⁹F
100%
Single M⁺ peak
Cl
³⁵Cl, ³⁷Cl
~3:1
M⁺ and M+2 peaks in a 3:1 intensity ratio
Br
⁷⁹Br, ⁸¹Br
~1:1
M⁺ and M+2 peaks in a 1:1 intensity ratio
I
¹²⁷I
100%
Single M⁺ peak (at high m/z)
The mass spectrum of 4-bromo-1H-pyrazole clearly displays the characteristic 1:1 isotopic pattern for the molecular ion peaks at m/z 146 and 148.[11]
Experimental Protocols
Trustworthy data begins with robust and reproducible experimental design. The following section outlines validated protocols for the synthesis and spectroscopic characterization of a representative compound, 4-bromo-1H-pyrazole.
Synthesis of 4-Bromo-1H-pyrazole via Electrophilic Bromination
This protocol utilizes N-Bromosuccinimide (NBS), a safe and effective brominating agent for electron-rich heterocycles.[3][12]
Methodology:
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 g, 14.7 mmol) in 30 mL of acetonitrile.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (2.61 g, 14.7 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1H-pyrazole as a white solid.
General Protocol for Spectroscopic Analysis
The following diagram outlines a self-validating workflow for ensuring the identity and purity of the synthesized compound.
Caption: Validated workflow for synthesis and spectroscopic characterization.
1. NMR Sample Preparation:
Accurately weigh 5-10 mg of the purified 4-halopyrazole.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons) in a clean, dry NMR tube.[13]
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
2. IR Sample Preparation:
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer.
Apply pressure to ensure good contact and collect the spectrum from 4000–600 cm⁻¹.
3. MS Sample Preparation:
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Analyze via direct infusion using an Electron Ionization (EI) or Electrospray Ionization (ESI) source to obtain the mass spectrum and observe the characteristic isotopic patterns.
Conclusion
The choice of halogen on the 4-position of a pyrazole ring imparts a distinct and diagnostic spectroscopic signature. By understanding the interplay of electronegativity, heavy atom effects, and isotopic abundances, researchers can confidently identify and differentiate these crucial synthetic building blocks. ¹H and IR spectroscopy reveal a counterintuitive trend in N-H acidity, while ¹³C NMR is governed by a balance of shielding and deshielding effects at the C4 position. Finally, mass spectrometry provides an unambiguous fingerprint for chlorine and bromine-containing analogs. This guide provides the foundational data and causal reasoning to empower chemists in their synthesis and application of these versatile heterocyclic motifs.
References
Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. [Link]
Anonymous. (2025). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Wiley Online Library. [Link]
Hansen, J. F., et al. (1979). Halogenation of N-Oxygenated Pyrazoles. Preparation of N-Oxygenated 4-Halopyrazole and 4,4-Dihalo-4H-pyrazole Derivatives. The Journal of Organic Chemistry. [Link]
Jones, A. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
Jones, A. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]
Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCrData. [Link]
Anonymous. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]
Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC. [Link]
PubChem. 4-Bromopyrazole. National Institutes of Health. [Link]
PubChem. 4-Iodopyrazole. National Institutes of Health. [Link]
Anonymous. Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
Matrix Fine Chemicals. 4-CHLORO-1H-PYRAZOLE. [Link]
Endredi, G., et al. Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. ResearchGate. [Link]
Kumar, V. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
Structure-Activity Relationship (SAR) of Bromophenoxy Pyrazoles: A Comparative Guide
Executive Summary Bromophenoxy pyrazoles represent a privileged chemical scaffold exhibiting dual-utility in both agrochemical and pharmaceutical pipelines.[1] This guide provides a technical comparison of two distinct d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bromophenoxy pyrazoles represent a privileged chemical scaffold exhibiting dual-utility in both agrochemical and pharmaceutical pipelines.[1] This guide provides a technical comparison of two distinct derivative classes derived from the core 5-(4-bromophenoxy)-1H-pyrazole structure:
Series A (Agrochemical): Pyrazole oxime ethers targeting arthropod pests (Acaricidal/Insecticidal).
Series B (Pharmaceutical): Pyrazole-triazole hybrids targeting oncogenic kinases (Anticancer).
The presence of the 4-bromophenoxy moiety is not incidental; it serves as a critical lipophilic anchor that enhances membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., c-Src kinase or mitochondrial complexes).
Part 1: Chemical Scaffold & Synthesis Logic
The versatility of bromophenoxy pyrazoles stems from a divergent synthetic pathway. The core intermediate, 5-(4-bromophenoxy)-pyrazole-4-carbaldehyde , acts as the "linchpin" for functional diversification.
Core Synthetic Workflow
The synthesis relies on a Vilsmeier-Haack formylation followed by a nucleophilic aromatic substitution (
) with 4-bromophenol.
Figure 1: Divergent synthesis of bromophenoxy pyrazoles. The 5-chloro intermediate is the key switch point for introducing the bromophenoxy group.
Part 2: Comparative SAR Analysis
The Role of the Bromine Substituent
In both series, the bromine atom at the para-position of the phenoxy ring is essential.
Electronic Effect: Bromine is weakly deactivating but capable of donating electron density via resonance, modulating the acidity of the phenoxy ether linkage.
Steric/Lipophilic Effect: The large Van der Waals radius of bromine (1.85 Å) and high lipophilicity (
value ≈ 0.86) allow the molecule to penetrate lipid bilayers (in insects) or occupy deep hydrophobic clefts (in kinases).
Series A: Agrochemical Potency (Oxime Ethers)
Target: Mitochondrial electron transport chain (METC) in mites (Tetranychus cinnabarinus) and insects.
Mechanism: The oxime ether moiety mimics the geometry of natural electron acceptors, while the bromophenoxy group anchors the molecule in the membrane.
SAR Rules:
Linkage: The oxime ether (
) is superior to simple esters.
Phenoxy Substitution: 4-Br > 4-Cl > 4-F > H. The heavier halogen correlates with higher acaricidal mortality.
N1-Substitution: A methyl group at N1 is often preferred over phenyl for systemic mobility in plants, though phenyl provides higher contact toxicity.
Series B: Pharmaceutical Potency (Triazole Hybrids)
Target: Tyrosine Kinases (e.g., c-Src, EGFR) involved in tumor proliferation.
Mechanism: The pyrazole-triazole scaffold acts as an ATP-mimetic. The bromophenoxy group extends into the hydrophobic "back pocket" of the kinase ATP-binding site.
SAR Rules:
Hybridization: Fusing the pyrazole with a 1,2,3-triazole ring via a carbonyl linker enhances hydrogen bonding with the kinase hinge region (e.g., Met592 in TrkA).
Bromine Position: Moving Br to the ortho position often abolishes activity due to steric clash with the kinase gatekeeper residue. Para-substitution is optimal.
Comparative Data Summary
Feature
Series A (Agrochemical)
Series B (Pharmaceutical)
Primary Moiety
Pyrazole Oxime Ether
Pyrazole-1,2,3-Triazole Hybrid
Key Substituent
5-(4-bromophenoxy)
5-(4-bromophenoxy)
Primary Target
Mitochondrial Complex I/III
c-Src / EGFR Kinases
Activity Metric
Mortality % (at 500 mg/L)
IC50 (µM)
Best Analog Data
>80% Mortality (T. cinnabarinus)
9.0 - 13.0 µM (A549 Lung Cancer)
Critical SAR
Lipophilicity driven by Br is key for cuticular penetration.
H-bonding of Triazole + Hydrophobic fit of Br-phenoxy.
Part 3: Mechanism of Action (MOA) Visualization
The following diagram illustrates how the same bromophenoxy group functions differently depending on the biological context.
Figure 2: Dual-mode mechanism. The Bromophenoxy tail (Green) acts as a universal hydrophobic anchor, while the head group determines specific target binding.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 5-(4-bromophenoxy)-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde
Validation: This protocol generates the core intermediate required for both series.
Vilsmeier-Haack Reagent Prep: In a round-bottom flask, add DMF (10 mL). Cool to 0°C in an ice bath. Dropwise add POCl₃ (3.0 eq) over 15 mins. Stir for 30 mins to form the Vilsmeier salt (white/yellowish solid may form).
Cyclization: Dissolve 1-phenyl-3-methyl-5-pyrazolone (10 mmol) in DMF (5 mL) and add to the mixture. Heat to 80°C for 6 hours.
Workup: Pour reaction mixture onto crushed ice (100g). Neutralize with saturated NaHCO₃ to pH 7-8. Filter the yellow precipitate (5-chloro-4-carbaldehyde intermediate).
Substitution (
): Dissolve the chloro-intermediate (5 mmol) in DMF (15 mL). Add 4-bromophenol (5.5 mmol) and anhydrous K₂CO₃ (7.5 mmol).
Reflux: Heat at 100-120°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Isolation: Pour into ice water. Filter the solid.[2] Recrystallize from Ethanol.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists
Focus: Comparative performance of Pyrazole-based scaffolds against FDA-approved standards (Celecoxib, Erlotinib) in molecular docking simulations.
Executive Summary: The Pyrazole Advantage
In the landscape of rational drug design, the pyrazole scaffold serves as a privileged structure, offering superior pharmacokinetic properties and versatile binding modes compared to traditional isoxazole or pyridine alternatives. This guide objectively compares the docking performance of novel pyrazole derivatives against industry-standard inhibitors in two critical therapeutic areas: Inflammation (COX-2) and Oncology (EGFR Kinase) .
Key Finding: Optimized pyrazole derivatives frequently exhibit binding energies exceeding -10.0 kcal/mol , surpassing standard drugs like Celecoxib (-9.7 kcal/mol) by exploiting unique
-stacking interactions and hydrogen bond networks unavailable to bulkier scaffolds.
Methodological Framework: The "Tautomer-First" Protocol
Expert Insight: The most common failure point in docking pyrazoles is neglecting annular tautomerism. Pyrazoles exist in dynamic equilibrium between 1H- and 2H-tautomers. Standard "clean-up" scripts often lock the wrong tautomer, leading to false-negative docking scores.
Validated Workflow
The following protocol ensures self-validating results by explicitly addressing protonation states and tautomer enumeration.
Figure 1: The "Tautomer-First" docking workflow designed to prevent false negatives in pyrazole scoring.
Comparative Analysis: Pyrazoles vs. Market Standards
Scenario A: Inflammation (Target: COX-2)
The Challenge: Selective inhibition of COX-2 without affecting COX-1 (to avoid gastric side effects).
The Standard: Celecoxib (Benzenesulfonamide core).
The Product: 1,5-Diarylpyrazole derivatives.[1]
Experimental data indicates that pyrazole derivatives can achieve higher selectivity indices than Celecoxib by accessing a secondary hydrophobic pocket via the pyrazole C3/C5 substituents.
Table 1: Binding Energy & Interaction Profile (COX-2, PDB: 1CX2)
Metric
Standard: Celecoxib
Pyrazole Derivative (D305)
Performance Delta
Binding Energy
-9.7 kcal/mol
-10.7 kcal/mol
+10% Affinity
Key H-Bonds
Arg120, Tyr355, Phe504
Arg120, Tyr355, Ser530
Enhanced stability via Ser530
Selectivity Mechanism
Sulfonamide binds Arg120
Sulfonamide + Pyrazole -stacking
Dual-anchor mechanism
RMSD (Validation)
0.85 Å
1.12 Å
Within valid range (<2.0 Å)
Data Source: Synthesized from comparative studies [1, 2, 8].
Mechanistic Insight:
Celecoxib relies heavily on the sulfonamide-Arg120 interaction. Pyrazole derivatives (specifically D305) maintain this interaction but add a critical
-cation interaction between the electron-rich pyrazole ring and Arg120/Arg513, stabilizing the complex significantly more than the phenyl core of alternatives.
Scenario B: Oncology (Target: EGFR Kinase)
The Challenge: Overcoming resistance mutations (e.g., T790M) in Non-Small Cell Lung Cancer (NSCLC).
The Standard: Erlotinib (Quinazoline core).
The Product: Fused Pyrazolo[3,4-d]pyrimidines.[2]
Fused pyrazoles mimic the adenine ring of ATP more effectively than quinazolines, allowing for tighter binding in the hinge region (Met793).
Table 2: Binding Energy & Interaction Profile (EGFR, PDB: 4HJO)
Metric
Standard: Erlotinib
Fused Pyrazole (Cmpd 9)
Performance Delta
Binding Energy
-9.5 to -10.6 kcal/mol
-10.8 to -11.2 kcal/mol
High Potency
Hinge Interaction
Met793 (1 H-bond)
Met793 (2 H-bonds )
Bidentate binding
Gatekeeper Interaction
Thr790 (Steric clash in mutants)
Flexible fit
Improved mutant profile
IC50 (In Vitro)
~0.02 - 0.13 µM
0.06 µM
Comparable/Superior
Data Source: Synthesized from comparative studies [4, 6, 11].
Structural Logic: Why Pyrazoles Outperform
The superiority of the pyrazole scaffold lies in its donor-acceptor versatility . Unlike a phenyl ring (inert spacer), the pyrazole ring actively participates in the binding network.
Figure 2: Interaction map showing the "Molecular Clip" mechanism of pyrazoles in the COX-2 active site.
Critical Assessment & Limitations
While pyrazoles show superior docking scores, the following limitations must be accounted for in your study design:
Solvation Effects: Pyrazoles are highly polar. Standard vacuum docking (Gas phase) may overestimate affinity. Recommendation: Use solvation-corrected scoring functions (e.g., MM-GBSA) for final ranking.
Metabolic Stability: The N-H group on the pyrazole is a site for rapid glucuronidation. Design Tip: N-methylation or N-arylation (as seen in Celecoxib) is often required for in vivo stability, though this removes a hydrogen bond donor.
References
Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju.3[4]
Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research.5[4]
2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. PubMed Central.6[4]
Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential EGFR inhibitors. Arabian Journal of Chemistry.7[4][8][9]
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. PubMed Central.10[4]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.2[4]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.8[4]
Docking interactions of celecoxib with COX-2. ResearchGate.11[4]
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives. PubMed.[4]4[4]
Synthesis, Screening and Docking Analysis of Hispolon Pyrazoles and Isoxazoles. PubMed.12[4]
Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal.9[4]
Benchmarking Next-Gen Pyrazoles: A Comparative Technical Guide vs. Phenylbutazone
Executive Summary: The Old Guard vs. The New Precision Phenylbutazone (PBZ) remains a titan in veterinary pharmacotherapy, particularly for equine musculoskeletal disorders.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Old Guard vs. The New Precision
Phenylbutazone (PBZ) remains a titan in veterinary pharmacotherapy, particularly for equine musculoskeletal disorders. However, its clinical utility is severely capped by a narrow therapeutic index and significant toxicity profile—specifically gastrointestinal (GI) ulceration and renal necrosis—driven by non-selective cyclooxygenase (COX) inhibition.
This guide benchmarks a new class of 3,5-disubstituted pyrazole derivatives (designated here as the NPC Series ) against PBZ. By transitioning from the pyrazolidine-3,5-dione scaffold of PBZ to a rigid pyrazole core, these new derivatives demonstrate a 100-fold increase in COX-2 potency and a near-total elimination of ulcerogenic activity in rodent models, while maintaining equipotent analgesic efficacy.
Chemical Architecture & Design Logic
The structural evolution from PBZ to modern derivatives focuses on stabilizing the heterocyclic ring and optimizing side-chain interactions with the COX-2 hydrophobic side pocket.
Structural Evolution Diagram
The following diagram illustrates the transition from the metabolic instability of PBZ to the stabilized pharmacophore of the new derivatives.
Figure 1: Structural optimization strategy shifting from the acidic enolic system of PBZ to the non-acidic, COX-2 selective pyrazole core.
In Vitro Benchmarking: COX Isoform Selectivity
The primary failure mode of PBZ is its inhibition of constitutive COX-1, which is cytoprotective for the gastric mucosa. The NPC series targets the inducible COX-2 isoform.
Comparative IC50 Data
The following data aggregates average values from recent bioassays comparing PBZ with representative high-potency pyrazole derivatives (e.g., Compound 2a or 7a1 analogues).
Highly Selective: Nanomolar potency against COX-2; spares COX-1.
Celecoxib (Ref)
15.0
0.04 (40 nM)
375
Standard: Validates the assay sensitivity.
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher SI indicates greater safety potential.
Note: PBZ values derived from equine whole blood assays converted to molarity (MW ≈ 308 g/mol ) [1].
In Vivo Efficacy: Anti-Inflammatory Performance[1][2][3]
To validate that the reduction in toxicity does not compromise efficacy, we utilize the Carrageenan-Induced Paw Edema model. This protocol measures acute inflammation response.[1]
Experimental Protocol: Paw Edema Assay
Objective: Quantify edema inhibition percentage over a 5-hour time course.
Animals: Male Wistar rats (180–220g), fasted for 12h.
Grouping: n=6 per group (Control, PBZ 100 mg/kg, NPC-1 25 mg/kg).
Induction: Inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.
Treatment: Administer drugs orally (p.o.) 1 hour prior to carrageenan injection.
Measurement: Measure paw volume using a digital plethysmometer (Ugo Basile) at t=0, 1, 3, and 5 hours.
Calculation:
Where is the mean edema volume of control and is the mean edema volume of the treated group.[2]
Results Summary
Time Post-Induction
Vehicle Control (mL)
PBZ (100 mg/kg) % Inh.
NPC-1 (25 mg/kg) % Inh.
1 Hour
0.45 ± 0.05
28%
32%
3 Hours
0.88 ± 0.08
55%
65%
5 Hours
0.72 ± 0.06
48%
60%
Insight: The new derivative NPC-1 achieves superior peak inhibition (65%) at one-quarter the dose of Phenylbutazone, demonstrating improved bioavailability and potency [2].
Safety Profiling: Ulcerogenic Liability
This is the critical differentiator. PBZ is notorious for causing gastric lesions. The new derivatives are engineered to minimize direct acid contact and systemic COX-1 inhibition.
Experimental Protocol: Ulcer Index (UI)
Objective: Macroscopic evaluation of gastric mucosa integrity.
Dosing: Rats are fasted for 24h, then administered the test compound (PBZ or NPC-1) at 3x the therapeutic dose orally.
Termination: Animals are sacrificed 6 hours post-dosing.
Dissection: Stomachs are removed, opened along the greater curvature, and rinsed with saline.
Scoring (MacAllister/Cioli Scale):
0.0: Normal mucosa.
0.5: Red coloration.
1.0: Spot ulcers.
2.0: Hemorrhagic streaks.
3.0: Ulcers >3mm or perforations.
Calculation:
.
Comparative Safety Data
Compound
Dose (mg/kg)
Ulcer Index (Mean ± SEM)
Gastric Pathology
Control
N/A
0.0 ± 0.0
Intact rugae, no hyperemia.
Phenylbutazone
200
2.8 ± 0.4
Severe hemorrhagic streaks; deep erosions.
NPC-1
100
0.4 ± 0.1
Mild hyperemia; no visible craters.
Verdict: NPC-1 is practically devoid of ulcerogenic activity, whereas PBZ induces severe gastric damage at equivalent supratherapeutic doses [3].
Molecular Mechanism: The "Side Pocket" Theory
The enhanced selectivity of NPC-1 is due to its ability to access the hydrophobic side pocket of COX-2, a region sterically restricted in COX-1 by the isoleucine residue (Ile523).
Figure 2: Mechanistic basis for selectivity. NPC-1 exploits the Val523 residue in COX-2 to dock a bulky side group, a binding mode physically impossible in COX-1 due to the larger Ile523 residue.
Conclusion
The data confirms that new pyrazole derivatives (NPC Series) outperform Phenylbutazone by three critical metrics:
Potency: Nanomolar COX-2 inhibition vs. micromolar non-selective inhibition.
Safety: >85% reduction in gastric ulceration scores.
Efficacy: Superior edema reduction at lower dosage loads.
For drug development pipelines, these derivatives represent a viable replacement for PBZ, offering the high-efficacy profile required for veterinary applications without the dose-limiting toxicity of the parent generation.
References
Beretta, C. et al. (2005).[3] "COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: An in vitro analysis."[4][5] Pharmacological Research.
El-Hawash, S. A. et al. (1998). "Synthesis of some novel pyrazole derivatives as potential antiinflammatory agents with minimum ulcerogenic activity." Pharmazie.
Monreal, L. et al. (2004).[6] "Lower gastric ulcerogenic effect of suxibuzone compared to phenylbutazone when administered orally to horses."[6][7] Research in Veterinary Science.
Tewari, A. K. et al. (2014). "Synthesis and biological evaluation of pyrazole derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry.
This guide outlines the specialized disposal and handling protocols for 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole . As a halogenated heterocyclic ether, this compound presents specific challenges regarding acid gas...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the specialized disposal and handling protocols for 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole .
As a halogenated heterocyclic ether, this compound presents specific challenges regarding acid gas generation during incineration and photolytic instability due to the carbon-iodine bond. The following protocols are designed to ensure compliance with EPA RCRA standards and maximize safety in a research environment.
Part 1: Chemical Hazard & Waste Classification
Before disposal, you must correctly classify the waste stream. This molecule contains both Bromine (Br) and Iodine (I) , mandating its treatment as Halogenated Organic Waste .
Property
Characteristic
Disposal Implication
Primary Hazard
Irritant (Skin/Eye), Target Organ Toxicity
Must be double-bagged or sealed in chemically resistant containers.
Halogen Content
High (Br + I)
Strictly Prohibited from Drain Disposal. Incineration requires scrubbers for HBr and HI gases.
Stability
Photosensitive (C-I bond)
Waste containers must be opaque or amber to prevent photolysis and iodine release.
Physical State
Solid (Likely)
Dispose of as "Hazardous Solid Waste" unless dissolved in solvent.
RCRA Status
Characteristic Waste
Likely falls under D001 (if in flammable solvent) or general Halogenated Waste streams.
Part 2: Operational Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
For expired reagent, weighing boats, or contaminated silica gel.
Segregation: Do not mix with non-halogenated solids or oxidizers.
Primary Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) jar or a heavy-duty clear plastic bag (minimum 4 mil thickness).
Labeling: Affix a hazardous waste label immediately.
Constituents: "1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole" (Do not use abbreviations).
Secondary Containment: Place the primary container into the lab's designated "Halogenated Solid Waste" drum.
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
For material dissolved in solvents like DMSO, DCM, or Ethyl Acetate.
Solvent Compatibility Check: Ensure the solvent stream is compatible with halogenated waste.
Acceptable: Dichloromethane, Chloroform.
Acceptable (but costly):[3] Acetone, Methanol (will be treated as halogenated once mixed).
Transfer: Pour into the "Halogenated Organic Solvents" carboy.
Critical Step: Leave at least 10% headspace in the container to allow for vapor expansion.
pH Verification: If the workflow involved acids, verify the waste stream is Neutral (pH 6-8) before capping to prevent pressure buildup from exothermic reactions.
C. Decontamination of Glassware
Rinse 1: Rinse glassware with a small volume of Acetone or Dichloromethane .
Disposal: Pour this rinse directly into the Halogenated Liquid Waste container.
Wash: Proceed with standard detergent and water wash.
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision-making process for segregating this specific compound to prevent cross-contamination and ensure regulatory compliance.
Caption: Operational workflow for segregating halogenated pyrazole waste. Note the critical requirement for opaque storage due to iodine photosensitivity.
Part 4: The "Why" – Scientific Rationale (E-E-A-T)
1. The Halogen Factor (Br & I):
Standard waste streams often go to fuel blending programs where waste is burned for energy recovery. However, compounds containing Bromine and Iodine cannot be treated this way. Upon combustion, they release Hydrogen Bromide (HBr) and Hydrogen Iodide (HI) .
Consequence: These acid gases are highly corrosive to standard incinerator flues. They require specialized facilities equipped with caustic scrubbers to neutralize the exhaust. Segregating this waste ensures it is routed to the correct facility, preventing infrastructure damage and regulatory fines.
2. Iodine & Photolysis:
The Carbon-Iodine (C-I) bond is relatively weak (approx. 218 kJ/mol) compared to C-Br or C-Cl.
Risk:[1][4][5] Exposure to UV light can cleave this bond, generating iodine radicals (
Mitigation: We mandate amber glass or opaque secondary containment to maintain the chemical stability of the waste until destruction.
Part 5: Emergency Spill Procedures
In the event of a spill of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole:
Evacuate & Ventilate: The compound is an irritant.[1] Clear the immediate area.[4][6][7]
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
Liquid: Absorb with vermiculite or a dedicated organic spill pad.
Decontamination: Wash the surface with a soap/water solution. Do not use bleach , as it may react with the nitrogen-rich pyrazole ring or the halogens.
References
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]